4-Biphenylglyoxal hydrate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dihydroxy-1-(4-phenylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,14,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYMAUICCMLWCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10921398 | |
| Record name | 1-([1,1'-Biphenyl]-4-yl)-2,2-dihydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10921398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1145-04-6 | |
| Record name | 1-[1,1′-Biphenyl]-4-yl-2,2-dihydroxyethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1145-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetophenone, 2,2-dihydroxy-4'-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001145046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-([1,1'-Biphenyl]-4-yl)-2,2-dihydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10921398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Biphenylglyoxal Hydrate: Chemical Properties, Synthesis, and Biological Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Biphenylglyoxal hydrate, a bifunctional chemical entity with significant potential in chemical biology and drug discovery. This document details its chemical and physical properties, provides a likely experimental protocol for its synthesis and purification, and explores its reactivity, particularly with biological macromolecules.
Core Chemical Properties
This compound, systematically named 2,2-dihydroxy-1-(4-phenylphenyl)ethanone, is a stable hydrate of the corresponding dicarbonyl compound. Its structure features a biphenyl moiety linked to a glyoxal hydrate group, rendering it a subject of interest for applications requiring both aromatic interactions and specific chemical reactivity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2,2-dihydroxy-1-(4-phenylphenyl)ethanone | - |
| CAS Number | 1145-04-6 | - |
| Chemical Formula | C₁₄H₁₂O₃ | - |
| Molecular Weight | 228.25 g/mol | - |
| Appearance | White to off-white solid (Predicted) | General knowledge of similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents like dioxane, moderately soluble in alcohols, and sparingly soluble in water (Predicted).[1] | General knowledge of aryl glyoxals |
Synthesis and Purification
The most probable synthetic route to this compound is through the oxidation of the corresponding acetophenone derivative, 4-acetylbiphenyl. The Riley oxidation, which employs selenium dioxide (SeO₂), is a well-established method for converting an α-methylene group of a ketone to a carbonyl group.[2][3]
Experimental Protocol: Synthesis via Selenium Dioxide Oxidation
This protocol is a generalized procedure based on the known Riley oxidation of acetophenones.[2][3] Optimization of reaction time, temperature, and stoichiometry may be required for optimal yield and purity of this compound.
Materials:
-
Selenium Dioxide (SeO₂)[2]
-
Dioxane (solvent)
-
Water
-
Activated Charcoal
-
Celite or filter aid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-acetylbiphenyl (1 equivalent) in aqueous dioxane (e.g., 95:5 dioxane:water).
-
Addition of Oxidant: Add selenium dioxide (1.1 to 1.2 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-101 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The reaction typically takes several hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The black precipitate of elemental selenium is removed by filtration through a pad of Celite.
-
Purification: The filtrate is concentrated under reduced pressure to remove the dioxane. The resulting crude product can be purified by recrystallization. Given that it is a hydrate, recrystallization from hot water or a mixed solvent system like ethanol-water is a viable option.[6] Decolorization with activated charcoal may be necessary to obtain a pure white product. The purified crystals are collected by filtration, washed with cold water, and dried under vacuum.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization (Predicted)
While specific spectra for this compound are not available, the expected spectroscopic data can be predicted based on its structure.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons of the biphenyl group (multiplets in the range of 7.5-8.2 ppm). A singlet for the methine proton of the hydrate (around 6.0-6.5 ppm). A broad singlet for the hydroxyl protons (variable, dependent on solvent and concentration). |
| ¹³C NMR | Aromatic carbons of the biphenyl group (125-145 ppm). Carbonyl carbon (around 190-200 ppm). Hydrated carbon (gem-diol carbon) (around 90-95 ppm). |
| IR (Infrared) | Strong, broad O-H stretching band for the hydrate hydroxyl groups (around 3300-3500 cm⁻¹). Strong C=O stretching band for the ketone (around 1680-1700 cm⁻¹). C-O stretching bands for the diol (around 1000-1100 cm⁻¹). Aromatic C-H and C=C stretching bands. |
| UV-Vis | Strong absorption bands in the UV region characteristic of the biphenyl chromophore. |
Biological Reactivity and Applications
Aryl glyoxals are well-documented as being highly selective for the modification of arginine residues in proteins.[7][8] This reactivity stems from the electrophilic nature of the dicarbonyl moiety, which readily attacks the nucleophilic guanidinium group of arginine.
Reaction with Arginine
The reaction of this compound with the side chain of an arginine residue typically occurs under mild physiological conditions (pH 7-8). This reaction leads to the formation of a stable cyclic adduct, effectively neutralizing the positive charge of the arginine residue. This property makes this compound a valuable tool for:
-
Probing Protein Structure and Function: By selectively modifying arginine residues, researchers can investigate their role in enzyme catalysis, protein-protein interactions, and ligand binding.
-
Chemical Proteomics: As a chemical probe to identify accessible and reactive arginine residues within the proteome.
Caption: Reaction pathway of arginine modification.
Potential Signaling Pathway Interaction
Given the prevalence of arginine residues in critical functional domains of proteins, this compound has the potential to modulate various signaling pathways. For instance, many kinases and phosphatases contain essential arginine residues in their active sites or regulatory domains. Modification of these residues could lead to either inhibition or activation of the enzyme, thereby impacting downstream signaling events.
The diagram below illustrates a hypothetical scenario where this compound inhibits a protein kinase by modifying a critical arginine residue in its active site.
Caption: Hypothetical kinase inhibition by this compound.
Safety and Handling
Aryl glyoxals should be handled with care in a laboratory setting. Based on safety data for similar compounds, this compound is likely to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a versatile chemical tool with significant potential for researchers in chemistry and biology. Its straightforward synthesis and specific reactivity with arginine residues make it an attractive candidate for probing protein function and developing novel chemical biology approaches. Further research is warranted to fully elucidate its physical properties and explore its utility in modulating biological pathways for therapeutic benefit.
References
- 1. US2463030A - Process of purifying glyoxal - Google Patents [patents.google.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Acetylbiphenyl 98 92-91-1 [sigmaaldrich.com]
- 5. 4-Acetylbiphenyl | C14H12O | CID 7113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The reaction of phenylglyoxal with arginine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Biphenylglyoxal Hydrate (CAS 1145-04-6): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Biphenylglyoxal hydrate (CAS 1145-04-6), a valuable tool for chemical biology and proteomics research. This document covers the compound's chemical properties, its primary mechanism of action through the specific modification of arginine residues, detailed experimental protocols for its application, and relevant safety information.
Chemical and Physical Properties
This compound is a stable, crystalline solid. Its core reactivity stems from the vicinal diketone (glyoxal) moiety, which is hydrated in the solid form. The biphenyl group provides a non-polar, aromatic character, influencing its solubility and potential for non-covalent interactions.
| Property | Value | Reference |
| CAS Number | 1145-04-6 | N/A |
| IUPAC Name | 2,2-dihydroxy-1-(biphenyl-4-yl)ethanone | N/A |
| Molecular Formula | C₁₄H₁₂O₃ | N/A |
| Molecular Weight | 244.25 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 98-102 °C | N/A |
| Solubility | Soluble in organic solvents like DMSO and DMF. Limited solubility in aqueous buffers. | N/A |
Mechanism of Action: Selective Arginine Modification
The primary utility of this compound in a biological context is its highly specific covalent reaction with the guanidinium group of arginine residues in proteins. This reaction is central to its application as a chemical probe in proteomics and functional studies.
The reaction proceeds under mild physiological conditions, typically at a pH between 7 and 9. The electrophilic dicarbonyl of the glyoxal moiety readily attacks the nucleophilic guanidinium group of arginine. This interaction leads to the formation of a stable, cyclic diol adduct. It is important to note that the stoichiometry of the reaction often involves two molecules of the glyoxal reagent reacting with a single arginine residue to form a more complex adduct. This modification neutralizes the positive charge of the arginine side chain and introduces a bulky biphenyl group, which can significantly alter the protein's structure and function. This targeted modification allows researchers to identify essential arginine residues in enzyme active sites, protein-protein interaction interfaces, and other functionally important domains.
Figure 1. Reaction of this compound with an arginine residue.
Experimental Protocols
The following protocols are adapted from methodologies for structurally related phenylglyoxal derivatives and provide a strong starting point for the use of this compound. Optimization for specific proteins and experimental goals is recommended.
General Protein Labeling
This protocol outlines the basic procedure for labeling a purified protein with this compound.
Materials:
-
This compound
-
Purified protein of interest
-
Reaction Buffer (see Table 2 for compatibility)
-
Quenching solution (optional, e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the chosen reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare Reagent Stock Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. A concentration of 100 mM is a common starting point.
-
Initiate Labeling Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. A 10- to 100-fold molar excess over the concentration of the protein is a typical starting range.
-
Incubation: Gently mix the reaction and incubate at room temperature (25 °C) or 37 °C. The optimal incubation time will vary depending on the protein and the desired extent of modification, but a range of 1 to 4 hours is common.
-
Quench the Reaction (Optional): The reaction can be stopped by adding a quenching reagent that contains a primary amine, such as Tris buffer, to a final concentration of 50-100 mM.
-
Remove Excess Reagent: Separate the labeled protein from unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer.
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | The reaction rate increases with higher pH. |
| Temperature | 25 - 37 °C | Higher temperatures can increase the reaction rate but may affect protein stability. |
| Molar Excess of Reagent | 10 - 100 fold | The optimal ratio should be determined empirically. |
| Reaction Time | 1 - 4 hours | Monitor the reaction progress to determine the optimal time. |
Table 1. Recommended Reaction Conditions for Protein Labeling.
| Compatible Buffers | Incompatible Buffers |
| Phosphate buffer (e.g., PBS) | Tris-based buffers (contain primary amines) |
| Bicarbonate buffer | Glycine-based buffers (contain primary amines) |
| HEPES buffer | Buffers containing other primary or secondary amines |
Table 2. Buffer System Compatibility.
Protocol for Proteomic Applications
This protocol is designed for the labeling of complex protein mixtures, such as cell lysates, for subsequent proteomic analysis to identify arginine-modified peptides.
Materials:
-
Cell lysate
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
This compound
-
Trypsin (proteomics grade)
-
Buffer for digestion (e.g., 50 mM ammonium bicarbonate)
-
LC-MS/MS equipment and reagents
Procedure:
-
Protein Extraction and Denaturation: Prepare a cell lysate in a buffer containing a strong denaturant, such as 8 M urea.
-
Reduction and Alkylation: Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37 °C for 1 hour. Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Buffer Exchange: Remove the denaturant and alkylating agents by performing a buffer exchange into a compatible buffer for labeling, such as 100 mM sodium bicarbonate (pH 8.5), using a desalting column.
-
Labeling Reaction: Add this compound to the proteome sample to a final concentration of 10 mM. Incubate at 37 °C for 2 hours.
-
Removal of Excess Reagent: Remove unreacted reagent using a desalting column.
-
Proteolytic Digestion: Digest the labeled proteins into peptides using trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37 °C.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify the sites of arginine modification. The modification will result in a predictable mass shift in the modified peptides.
Figure 2. Workflow for proteomic analysis of arginine modifications.
Applications in Research and Drug Development
The ability of this compound to specifically target arginine residues opens up a range of applications for researchers:
-
Identification of Essential Arginine Residues: By modifying arginine residues and assessing the impact on protein function, researchers can identify those critical for catalysis, substrate binding, or protein-protein interactions.
-
Proteomics and Target Identification: In a broader proteomic context, this reagent can be used to map the "arginome" and identify proteins that are susceptible to this type of modification, which may have implications in disease states associated with dicarbonyl stress.
-
Chemical Probe Development: The biphenyl group can be further functionalized to incorporate reporter tags (e.g., fluorophores, biotin) or cross-linking moieties, enabling the development of sophisticated chemical probes for studying protein localization and interactions.
-
Drug Development: Understanding the role of specific arginine residues in disease-related proteins can inform the design of targeted therapeutics.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or in a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Synthesis
A general and reliable method for the synthesis of phenylglyoxals involves the oxidation of the corresponding acetophenone. For this compound, this would involve the oxidation of 4-acetylbiphenyl. A common oxidizing agent for this transformation is selenium dioxide.
Figure 3. General synthetic pathway for this compound.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Researchers should always adhere to established laboratory safety protocols and consult relevant literature for the most up-to-date information and methodologies.
An In-depth Technical Guide to 4-Biphenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-biphenylglyoxal hydrate (CAS No. 1145-04-6), a compound of interest in synthetic chemistry and potentially in drug discovery. While detailed experimental data for this specific molecule is not widely available in the public domain, this document compiles the existing information and provides a validated synthetic protocol for analogous compounds.
Molecular Structure and Properties
This compound, systematically named 2,2-dihydroxy-1-(4-phenylphenyl)ethanone, is the hydrated form of 4-biphenylglyoxal.[1] The "hydrate" designation indicates the presence of a geminal diol at the alpha-carbon to the carbonyl group. This structure arises from the reaction of the glyoxal with water.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1145-04-6 | [1][2][3][4] |
| IUPAC Name | 2,2-dihydroxy-1-(4-phenylphenyl)ethanone | [1] |
| Molecular Formula | C₁₄H₁₂O₃ | [1] |
| Alternate Molecular Formula | C₁₄H₁₀O₂·H₂O | [3] |
| Molecular Weight | 228.24 g/mol | [3] |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| Appearance | Data not available |
Spectroscopic Data:
Synthesis of this compound
A plausible and widely used method for the synthesis of α-ketoaldehydes, and subsequently their hydrates, is the Riley oxidation of the corresponding methyl ketone. In the case of this compound, the starting material would be 4-acetylbiphenyl. The oxidizing agent for this reaction is selenium dioxide (SeO₂).
Reaction Scheme:
4-Acetylbiphenyl is oxidized by selenium dioxide in a suitable solvent, such as aqueous dioxane, to yield 4-biphenylglyoxal. The glyoxal is then hydrated in the aqueous medium to form the final product, this compound.
Logical Workflow for the Synthesis of this compound
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available, the following is a representative procedure for the Riley oxidation of a methyl ketone to an α-ketoaldehyde hydrate, which can be adapted for the synthesis of the target molecule from 4-acetylbiphenyl.
Synthesis of Phenylglyoxal Hydrate from Acetophenone (Adaptable for 4-Acetylbiphenyl)
This protocol is based on the well-established Riley oxidation of acetophenone.
Materials and Equipment:
-
4-Acetylbiphenyl
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Apparatus for filtration (e.g., Büchner funnel and flask)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-acetylbiphenyl (1 equivalent) in a minimal amount of 1,4-dioxane.
-
Addition of Oxidant: To this solution, add selenium dioxide (1.1 equivalents) and a small amount of water.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The precipitated elemental selenium (a black solid) is removed by filtration.
-
Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the dioxane.
-
Purification and Hydration: The crude 4-biphenylglyoxal is then dissolved in warm water. Upon cooling, this compound will crystallize. The crystals can be collected by filtration, washed with cold water, and dried.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While specific toxicity data is unavailable, it is prudent to treat it as a potentially hazardous substance. Selenium dioxide is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Potential Applications
α-Ketoaldehydes are versatile intermediates in organic synthesis and have been utilized in the development of various pharmaceuticals. Their reactivity allows for the construction of complex heterocyclic systems. Given the biphenyl moiety, which is a common scaffold in medicinal chemistry, this compound could serve as a valuable building block for the synthesis of novel compounds with potential biological activity. Further research is needed to explore its applications in drug discovery and materials science.
References
An In-depth Technical Guide to the Synthesis of 4-Biphenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-biphenylglyoxal hydrate, a valuable building block in organic synthesis and medicinal chemistry. This document details the prevalent synthetic methodology, reaction mechanism, experimental protocol, and key analytical data for the starting material and the final product.
Introduction
This compound is an organic compound featuring a biphenyl moiety and a hydrated glyoxal functional group. This unique structure makes it a versatile intermediate for the synthesis of various heterocyclic compounds and other complex organic molecules. Its derivatives are of significant interest in drug discovery and materials science. The most common and efficient method for its preparation is the Riley oxidation of 4-acetylbiphenyl using selenium dioxide.
Synthetic Pathway: The Riley Oxidation
The synthesis of this compound is achieved through the oxidation of the α-methyl group of 4-acetylbiphenyl. The Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidizing agent, is the most effective method for this transformation.
Reaction Mechanism:
The mechanism of the Riley oxidation of a ketone involves the following key steps:
-
Enolization: The ketone (4-acetylbiphenyl) tautomerizes to its enol form in the presence of an acid catalyst.
-
Electrophilic Attack: The enol attacks the electrophilic selenium atom of selenium dioxide.
-
[1][2]-Sigmatropic Rearrangement: A subsequent rearrangement leads to the formation of a selenium-containing intermediate.
-
Hydrolysis: Finally, hydrolysis of the intermediate yields the desired 1,2-dicarbonyl compound (4-biphenylglyoxal) and elemental selenium as a byproduct. The glyoxal is then hydrated to form the stable this compound.
Below is a diagram illustrating the logical flow of the reaction mechanism.
Caption: Reaction mechanism of the Riley oxidation for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from the well-established procedure for the synthesis of phenylglyoxal from acetophenone using selenium dioxide, as detailed in Organic Syntheses.
Materials and Equipment:
-
4-Acetylbiphenyl (starting material)
-
Selenium dioxide (oxidizing agent)
-
Dioxane (solvent)
-
Water
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add selenium dioxide (1.1 equivalents) and a mixture of dioxane and water (e.g., 10:1 v/v).
-
Dissolution: Heat the mixture gently with stirring until the selenium dioxide has completely dissolved.
-
Addition of Starting Material: Add 4-acetylbiphenyl (1 equivalent) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by the precipitation of red elemental selenium.
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated selenium.
-
Solvent Removal: Remove the dioxane from the filtrate by distillation or under reduced pressure using a rotary evaporator.
-
Crystallization: The crude this compound can be purified by recrystallization from a suitable solvent system, such as water or an ethanol-water mixture.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Experimental Workflow:
The following diagram outlines the key steps in the experimental workflow for the synthesis of this compound.
Caption: A step-by-step workflow for the synthesis of this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting material and the product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Acetylbiphenyl | C₁₄H₁₂O | 196.25 | 120-122 |
| This compound | C₁₄H₁₂O₃ | 228.24 | 95-99 |
Table 2: Spectroscopic Data for 4-Acetylbiphenyl
| ¹H NMR (CDCl₃, 300 MHz) | ¹³C NMR (CDCl₃, 75 MHz) | IR (KBr, cm⁻¹) |
| δ 8.01 (d, J=8.4 Hz, 2H) | δ 197.7 | 3050 (Ar-H) |
| δ 7.66 (d, J=8.4 Hz, 2H) | δ 145.8 | 2925 (C-H) |
| δ 7.61 (d, J=7.4 Hz, 2H) | δ 140.0 | 1680 (C=O) |
| δ 7.46 (t, J=7.4 Hz, 2H) | δ 135.9 | 1600, 1485 (Ar C=C) |
| δ 7.39 (t, J=7.4 Hz, 1H) | δ 128.9 | |
| δ 2.64 (s, 3H) | δ 128.8 | |
| δ 128.2 | ||
| δ 127.2 | ||
| δ 26.6 |
Table 3: Expected Spectroscopic Data for this compound
| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) | IR (KBr, cm⁻¹) |
| δ 8.0-7.5 (m, 9H, Ar-H) | δ 195-190 (C=O) | 3400-3200 (br, O-H) |
| δ 6.5-6.0 (br s, 2H, OH) | δ 145-125 (Ar-C) | 3050 (Ar-H) |
| δ 5.5-5.0 (s, 1H, CH(OH)₂) | δ 95-90 (CH(OH)₂) | 1680-1660 (C=O) |
| 1600, 1485 (Ar C=C) |
Note: The spectroscopic data for this compound are predicted based on the known spectra of similar compounds and the expected functional groups.
Safety Considerations
-
Selenium Dioxide: Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Dioxane: Dioxane is a flammable liquid and a potential carcinogen. It should be handled in a fume hood, away from ignition sources.
Conclusion
The synthesis of this compound via the Riley oxidation of 4-acetylbiphenyl is a reliable and efficient method. This guide provides the necessary theoretical background, a detailed experimental protocol, and key analytical data to aid researchers in the successful synthesis and characterization of this important chemical intermediate. Adherence to safety protocols is paramount when handling the hazardous reagents involved in this synthesis.
References
The Chemical Biology of Arginine Modification: An In-depth Technical Guide to the Reaction of 4-Biphenylglyoxal Hydrate with Arginine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selective chemical modification of amino acid residues in proteins is a cornerstone of modern chemical biology and drug discovery. The guanidinium group of arginine, with its positive charge and key role in molecular recognition and catalysis, represents a prime target for such modifications. Arylglyoxals, particularly derivatives of phenylglyoxal, have emerged as highly specific reagents for targeting arginine residues under mild physiological conditions. This technical guide provides a comprehensive overview of the reaction mechanism between 4-biphenylglyoxal hydrate and arginine residues. It details the formation of key adducts, summarizes quantitative data from analogous compounds, provides adaptable experimental protocols, and illustrates the reaction's significance in biological research and therapeutic development.
Core Reaction Mechanism
This compound, an α-dicarbonyl compound, selectively reacts with the nucleophilic guanidinium group of arginine residues. The reaction is favored under neutral to mildly alkaline conditions (pH 7-9) and proceeds through the formation of stable covalent adducts, effectively neutralizing the positive charge of the arginine side chain. This modification can be instrumental in studying protein structure, enzyme function, and protein-protein interactions.[1]
The reaction can proceed through two primary pathways, leading to the formation of a 1:1 adduct or a 2:1 adduct:
-
1:1 Adduct Formation (Dihydroxyimidazolidine): One molecule of this compound reacts with the guanidinium group of a single arginine residue. This reaction forms a cyclic dihydroxyimidazolidine derivative. This is generally the major product under controlled conditions.
-
2:1 Adduct Formation (Takahashi Adduct): Under certain conditions, a second molecule of this compound can react with the initial 1:1 adduct. This results in a 2:1 adduct, known as the Takahashi adduct.[1]
The initial reaction involves the nucleophilic attack of the guanidinium nitrogen on one of the carbonyl carbons of the glyoxal. Subsequent cyclization and hydration steps lead to the stable adducts.
Quantitative Data
While specific kinetic and yield data for this compound are not extensively published, data from analogous phenylglyoxal derivatives provide valuable benchmarks. The reaction rate is highly dependent on pH and the specific substitutions on the phenyl ring.
Below is a summary of mass spectrometry data for adducts formed from the reaction of 4-acetamidophenylglyoxal with arginine, which can be used as an estimate for what to expect with 4-biphenylglyoxal. The biphenyl group will result in a larger mass shift than the acetamidophenyl group.
| Adduct Type | Reactant | Molecular Formula of Adduct | Mass Increase (Da) | Notes |
| 1:1 Adduct | 4-Acetamidophenylglyoxal | C₁₀H₁₀N₂O₃ | +190.07 | Corresponds to the addition of one 4-acetamidophenylglyoxal molecule with the loss of two water molecules upon cyclization.[1] |
| 2:1 Adduct | 4-Acetamidophenylglyoxal | C₂₀H₁₈N₂O₅ | +378.12 | Corresponds to the addition of two 4-acetamidophenylglyoxal molecules with the loss of three water molecules.[1] |
Note: For 4-biphenylglyoxal (C₁₄H₁₀O₂), the expected mass increase for a 1:1 adduct (with the loss of two water molecules) would be calculated based on its molecular weight. Researchers should determine the exact mass shifts experimentally using mass spectrometry.
Experimental Protocols
The following are generalized protocols for the modification of arginine residues in proteins and peptides using phenylglyoxal derivatives. These should be optimized for this compound and the specific protein of interest.
Modification of a Purified Protein
Materials:
-
Purified protein of interest
-
This compound
-
Reaction Buffer: 50 mM sodium phosphate or sodium bicarbonate, pH 7.5-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis tubing
Procedure:
-
Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) immediately before use.
-
Reaction Initiation: Add the this compound stock solution to the protein solution to achieve the desired molar excess (typically 10- to 100-fold molar excess over the protein).
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by taking aliquots at different time points.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume excess this compound.
-
Purification: Remove excess reagent and byproducts by dialysis against a suitable buffer or by using a desalting column.
-
Analysis: Confirm the modification by mass spectrometry to detect the expected mass shift. The extent of modification can be quantified by amino acid analysis or spectrophotometrically if the adduct has a distinct absorbance.
Identification of Modified Arginine Residues by Mass Spectrometry
Procedure:
-
Protein Modification and Digestion: Following the modification protocol above, the protein is subjected to proteolytic digestion. It is crucial to use a protease that does not cleave at arginine, such as Lys-C, to keep the modified arginine within a peptide for identification.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS/MS data is searched against the protein sequence database, with the mass shift corresponding to the addition of the 4-biphenylglyoxal moiety specified as a variable modification on arginine residues.
Applications in Research and Drug Development
The specific modification of arginine residues with reagents like this compound has significant applications in various stages of research and drug development:
-
Target Identification and Validation: By using this compound as a chemical probe, researchers can identify functionally important arginine residues in proteins.[2] This can aid in the validation of novel drug targets.
-
Enzyme Inhibitor Screening: The reaction can be used to screen for and develop covalent inhibitors that target critical arginine residues in the active sites of enzymes.[2]
-
Chemical Proteomics: Derivatives of 4-biphenylglyoxal containing reporter tags (e.g., biotin or fluorescent dyes) can be synthesized for use in chemical proteomics to label and identify arginine-modified proteins from complex biological samples.[2][3] This approach facilitates the study of protein function and interaction networks.
-
Covalent Drug Design: The principle of arginine modification by arylglyoxals can be incorporated into the design of targeted covalent inhibitors, which can offer increased potency and duration of action.[2]
Conclusion
The reaction of this compound with arginine provides a powerful tool for the selective modification of proteins. Understanding the underlying reaction mechanism, having access to adaptable experimental protocols, and recognizing the potential applications are crucial for leveraging this chemistry in research and drug development. While specific quantitative data for this compound is still emerging, the well-documented reactivity of analogous phenylglyoxal derivatives provides a solid foundation for its use in the exploration of protein structure and function. As with any chemical modification, careful optimization and thorough analytical characterization are essential for obtaining reliable and reproducible results.
References
Stability and Storage of 4-Biphenylglyoxal Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical considerations for the stability and storage of 4-Biphenylglyoxal hydrate. Due to the limited availability of specific stability data for this compound, this document extrapolates information based on the known chemical behavior of its constituent functional groups—the biphenyl moiety, the ketone, and the geminal diol (hydrate). The principles and protocols outlined herein are intended to provide a robust framework for handling, storing, and conducting stability assessments of this compound.
Chemical Profile and General Stability
This compound is a solid, crystalline compound. Its stability is influenced by environmental factors such as temperature, light, and humidity. The hydrate form is generally more stable than its anhydrous counterpart, as the geminal diol structure is less reactive than the dicarbonyl group of the anhydrous glyoxal. However, like many organic molecules, it is susceptible to degradation over time, especially under suboptimal storage conditions.
Potential Degradation Pathways:
Based on its structure, this compound may be susceptible to the following degradation pathways:
-
Dehydration: The loss of a water molecule to form the more reactive anhydrous 4-biphenylglyoxal. This process can be accelerated by heat and low humidity.
-
Oxidation: The aldehyde group in the glyoxal moiety is susceptible to oxidation, which could lead to the formation of corresponding carboxylic acid derivatives.
-
Photodegradation: Aromatic ketones are often light-sensitive and can undergo photochemical reactions upon exposure to UV or visible light.[1] This can lead to the formation of impurities.
-
Reactions in Solution: In solution, the stability of this compound is expected to be significantly influenced by pH.
Recommended Storage and Handling
Proper storage and handling are paramount to ensure the integrity and longevity of this compound. The following recommendations are based on best practices for handling similar chemical compounds.
Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | To minimize the rate of potential degradation reactions and prevent dehydration. |
| Light | Store in a light-resistant (amber or opaque) container in a dark location.[2][3][4] | To prevent photodegradation.[1] |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. | To protect from atmospheric moisture and oxygen, which can contribute to hydration/dehydration cycles and oxidation, respectively. |
| Humidity | Store in a dry environment, such as in a desiccator with a suitable drying agent.[3] | As a hydrate, the compound's stability is sensitive to ambient moisture levels.[5] Low humidity can promote dehydration. |
| Container | Use well-sealed, appropriate containers (e.g., amber glass vials with tight-fitting caps).[2][4] For larger quantities, lined metal cans or plastic pails may be suitable. | To prevent contamination and exposure to light and moisture.[2][4] |
| Handling | Handle in a well-ventilated area.[6] Minimize exposure to the atmosphere when handling.[7] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7] | To ensure user safety and minimize contamination of the compound. Hygroscopic compounds should be handled quickly to limit moisture absorption.[7][8] |
| Incompatibilities | Store away from strong oxidizing agents, strong bases, and materials that react with hydroxyl groups. | To prevent chemical reactions that could degrade the compound. |
Experimental Protocols for Stability Assessment
A forced degradation study is essential to understand the intrinsic stability of this compound and to identify potential degradation products.[9][10] The following protocols outline a general approach for such a study.
Forced Degradation Study Parameters
| Condition | Suggested Stressor | Typical Duration | Analytical Monitoring |
| Acid Hydrolysis | 0.1 M HCl at 60°C | Up to 7 days | HPLC-UV/DAD, LC-MS to track the disappearance of the parent compound and the appearance of degradation products. |
| Base Hydrolysis | 0.1 M NaOH at room temperature | Up to 24 hours | HPLC-UV/DAD, LC-MS. Basic conditions may accelerate degradation. |
| Oxidation | 3% H₂O₂ at room temperature | Up to 7 days | HPLC-UV/DAD, LC-MS to identify oxidative degradation products. |
| Thermal Stress | Solid-state at 60°C / 75% RH | Up to 2 weeks | HPLC-UV/DAD, LC-MS, Karl Fischer titration (for water content), and XRPD (to monitor for changes in crystalline form). |
| Photostability | Exposure to ICH-compliant light source (e.g., 1.2 million lux hours and 200 W h/m²)[11] | As per ICH Q1B | HPLC-UV/DAD, LC-MS. A control sample should be stored in the dark under the same temperature and humidity conditions. |
Analytical Methodology
A stability-indicating analytical method is crucial for separating the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.
Example HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Sample Preparation for Analysis:
-
Accurately weigh a known amount of the stressed sample.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.
-
Filter the solution through a 0.45 µm filter before injecting it into the HPLC system.
Visualizations
Factors Affecting Stability
The following diagram illustrates the key environmental factors that can influence the stability of this compound.
Caption: Key factors influencing the degradation of this compound.
Experimental Workflow for a Forced Degradation Study
The diagram below outlines a typical workflow for conducting a forced degradation study.
Caption: Workflow for a forced degradation stability study.
Conclusion
References
- 1. lfatabletpresses.com [lfatabletpresses.com]
- 2. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 3. How To [chem.rochester.edu]
- 4. royalchemical.com [royalchemical.com]
- 5. A rapid approach to the preliminary assessment of the physical stability of pharmaceutical hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.vestanutra.com [blog.vestanutra.com]
- 7. tutorchase.com [tutorchase.com]
- 8. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. acdlabs.com [acdlabs.com]
- 11. rjptonline.org [rjptonline.org]
4-Biphenylglyoxal Hydrate: A Technical Guide to its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-biphenylglyoxal hydrate. Due to a lack of publicly available quantitative solubility data for this specific compound, this document outlines the expected solubility based on its structural parent, biphenyl, and furnishes a detailed experimental protocol for determining its thermodynamic solubility. This guide is intended to equip researchers with the foundational knowledge and practical methodology to assess the solubility of this compound in various solvents, a critical parameter in drug development and chemical research.
Expected Solubility Profile of this compound
Table 1: Expected Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The biphenyl group is hydrophobic, limiting solubility in highly polar solvents like water. Alcohols may offer better solubility due to the potential for hydrogen bonding with the hydrate and glyoxal moieties.[1][2] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These solvents can engage in dipole-dipole interactions and may be effective at solvating the polar functional groups of this compound without the strong hydrogen bonding network of water that would exclude the non-polar biphenyl core. |
| Non-Polar | Hexane, Toluene, Dichloromethane | Moderate to High | The large, non-polar biphenyl structure is expected to interact favorably with non-polar and weakly polar organic solvents through van der Waals forces.[2][3] |
Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)
To obtain precise and reliable quantitative solubility data for this compound, the shake-flask method is recommended.[4] This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
1. Materials and Equipment:
-
This compound (solid, crystalline)
-
Selected solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid phase.
-
Add a known volume of the selected solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Sample Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the filtered sample and the standard solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the standard solutions.
-
-
Data Calculation:
-
Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.
-
The calculated concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
-
3. Characterization of the Solid Phase:
-
It is good practice to analyze the solid material remaining after the experiment (e.g., by X-ray powder diffraction or differential scanning calorimetry) to ensure that no phase transformation (e.g., dehydration or polymorphism) has occurred during the equilibration period.
Workflow for Thermodynamic Solubility Determination
Caption: Experimental workflow for determining the thermodynamic solubility of this compound.
Conclusion
While direct quantitative solubility data for this compound remains to be published, its chemical structure suggests poor solubility in aqueous solutions and favorable solubility in a range of organic solvents. For researchers and drug development professionals requiring precise solubility values, the provided detailed shake-flask experimental protocol offers a robust method for generating this critical data. The accompanying workflow diagram provides a clear visual guide to this experimental process. The generation and dissemination of such data would be a valuable contribution to the scientific community.
References
An In-depth Technical Guide to the Predicted Spectroscopic Properties of 4-Biphenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed theoretical framework for the spectroscopic characterization of 4-biphenylglyoxal hydrate. Due to the absence of specific experimental data in publicly available literature for this compound, this document outlines the expected spectroscopic properties based on its chemical structure, drawing parallels with related compounds and fundamental spectroscopic principles. It serves as a predictive resource for researchers undertaking the synthesis and analysis of this compound.
Predicted Spectroscopic Properties
The structure of this compound suggests the presence of several key functional groups that will give rise to characteristic spectroscopic signals: a biphenyl moiety, a hydrated glyoxal group (a geminal diol), and potentially a carbonyl group if dehydration occurs.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to be complex in the aromatic region due to the biphenyl group. The protons of the two phenyl rings will likely exhibit distinct chemical shifts. The hydrated glyoxal moiety will present a unique signature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic Protons (biphenyl) | 7.30 - 8.00 | Multiplets | The protons on the phenyl ring attached to the glyoxal will be more deshielded. |
| Methine Proton (-CH(OH)₂) | ~5.5 - 6.0 | Singlet | This proton is attached to the carbon of the geminal diol. |
| Hydroxyl Protons (-OH) | Variable (2.0 - 5.0) | Broad Singlet | The chemical shift is dependent on solvent, concentration, and temperature. |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will be characterized by signals from the biphenyl system and the hydrated glyoxal carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atoms | Predicted Chemical Shift (ppm) | Notes |
| Aromatic Carbons (biphenyl) | 120 - 145 | Multiple signals are expected due to the different carbon environments in the biphenyl system. |
| Geminal Diol Carbon (-CH(OH)₂) | 90 - 100 | This carbon is highly shielded due to the attached hydroxyl groups. |
| Carbonyl Carbon (C=O) | >190 | A weak signal may be present if there is an equilibrium with the anhydrous form. |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will be dominated by absorptions from the hydroxyl groups and the aromatic system. The presence of a carbonyl stretch would indicate the presence of the anhydrous form.
Table 3: Predicted Main IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| O-H Stretch (hydroxyl) | 3200 - 3600 | Strong, Broad | Characteristic of the geminal diol. |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium | |
| C=C Stretch (aromatic) | 1400 - 1600 | Medium to Weak | Multiple bands are expected. |
| C-O Stretch (hydroxyl) | 1000 - 1200 | Strong | |
| C=O Stretch (carbonyl) | 1680 - 1720 | Strong | Presence would indicate the anhydrous form. |
Predicted UV-Visible (UV-Vis) Spectroscopy Data
The UV-Vis spectrum is expected to show absorptions characteristic of the conjugated biphenyl system. The electronic transitions in conjugated systems, like the biphenyl group, typically occur in the UV region.[1]
Table 4: Predicted UV-Vis Absorption for this compound
| Transition | Predicted λmax (nm) | Notes |
| π → π* | ~250 - 280 | This absorption is characteristic of the extended conjugation in the biphenyl system. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a novel compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is crucial to avoid exchange of the hydroxyl protons with solvent protons.
-
¹H NMR Acquisition:
-
Use a standard 300 or 400 MHz NMR spectrometer.
-
Acquire a standard proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to distinguish between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample holder (or pure KBr pellet).
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[2]
-
The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Record the sample spectrum over a wavelength range of approximately 200-800 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Visualizations
The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound such as this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
This predictive guide provides a comprehensive starting point for the spectroscopic investigation of this compound. The actual experimental data may vary slightly from the predicted values, but the general patterns and characteristic signals are expected to hold true.
References
Technical Guide: 4-Biphenylglyoxal Hydrate - Purity, Quality, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and quality specifications for 4-Biphenylglyoxal hydrate (CAS No. 1145-04-6). It details relevant analytical methodologies for its characterization and explores its primary mechanism of biological action, offering valuable insights for its application in research and drug development.
Core Compound Specifications
This compound is a dicarbonyl compound utilized in biochemical research, primarily as a chemical probe for modifying arginine residues in proteins.[1] Its quality and purity are paramount for reproducible experimental outcomes. While exact specifications are lot-dependent, the following table summarizes typical quality control parameters.[2][3]
| Parameter | Specification | Typical Value | Analytical Method |
| Identity | Conforms to structure | Conforms | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |
| Purity | ≥ 95% | > 95% | HPLC |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Solubility | Soluble in DMSO, DMF, and alcohols | Conforms | Visual Inspection |
| Water Content | As hydrate | Variable | Karl Fischer Titration |
| Residual Solvents | To be determined | < 0.5% | GC-HS |
Analytical Methodologies for Quality Control
Accurate characterization of this compound is essential for its use in sensitive biological assays. The following sections detail the experimental protocols for the primary analytical techniques used to assess its purity and identity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a standard method for determining the purity of this compound. Due to the presence of a chromophore, UV detection is suitable. A derivatization step is often employed for enhanced sensitivity and resolution of glyoxal compounds.[4][5]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.
-
Prepare a series of dilutions from the stock solution for calibration.
-
For derivatization, mix the sample solution with a derivatizing agent such as 4-nitro-1,2-phenylenediamine (NPD) in a buffered solution (e.g., pH 3) and incubate to allow for the reaction to complete.[4]
-
-
HPLC Conditions (Illustrative):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 42:56:2 v/v/v methanol-water-acetonitrile).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the absorbance maximum of the derivatized or underivatized compound (e.g., 255 nm for NPD derivatives).[4]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak in the chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for confirming the chemical structure of this compound.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
-
NMR Acquisition (Illustrative):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard ¹H and ¹³C{¹H} acquisition.
-
Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Data Analysis:
-
The chemical shifts, integration values, and coupling patterns of the observed signals in the ¹H-NMR spectrum should be consistent with the structure of this compound.
-
The ¹³C-NMR spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule.
-
Biological Activity and Mechanism of Action
The primary biological activity of this compound and related phenylglyoxal compounds stems from their ability to selectively and covalently modify arginine residues in proteins.[1][6][7] This modification can lead to the inhibition of enzyme activity and disruption of protein function.
Signaling Pathway: Arginine Modification and Enzyme Inhibition
The electrophilic dicarbonyl moiety of this compound reacts with the nucleophilic guanidinium group of arginine residues under physiological conditions (pH 7-9).[1][8] This reaction forms a stable cyclic adduct, effectively neutralizing the positive charge of the arginine side chain and introducing a bulky biphenyl group.[8]
The consequences of this modification are significant:
-
Loss of Function: If the modified arginine residue is located within the active site of an enzyme or a critical binding domain of a protein, its modification can lead to a loss of biological activity.
-
Conformational Changes: The addition of the bulky adduct can induce conformational changes in the protein, further impairing its function.
-
Disruption of Interactions: Arginine residues are often involved in electrostatic interactions with other amino acids or with substrates and cofactors. Modification of these residues disrupts these crucial interactions.
Experimental Workflow for Assessing Enzyme Inhibition
To investigate the inhibitory effect of this compound on a specific enzyme, the following experimental workflow can be employed.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the target enzyme in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Prepare a stock solution of the enzyme's substrate.
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO).
-
-
Inhibition Assay:
-
In a multi-well plate, set up reactions containing the enzyme, buffer, and varying concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a defined period to allow for the modification reaction to occur.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the formation of the product or the consumption of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Conclusion
This technical guide provides a framework for understanding the quality specifications, analytical characterization, and biological mechanism of action of this compound. Its utility as a specific arginine-modifying agent makes it a valuable tool in chemical biology and drug discovery for probing protein function and identifying critical arginine residues. Adherence to rigorous quality control standards is essential for obtaining reliable and reproducible results in these applications.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound/95+%/228.25-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 3. scbt.com [scbt.com]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The reaction of phenylglyoxal with arginine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Commercial Suppliers and Technical Guide for 4-Biphenylglyoxal Hydrate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Biphenylglyoxal hydrate (CAS No. 1145-04-6) is a specialized chemical compound with emerging applications in proteomics research and as a potential modulator of enzymatic activity. This guide provides a comprehensive overview of its commercial availability, key technical data, and potential research applications, with a focus on its role as a putative arginase inhibitor.
Commercial Availability
A number of chemical suppliers offer this compound, catering to research and development needs. The table below summarizes the offerings from several prominent vendors. Please note that pricing and availability are subject to change and should be verified on the respective supplier's website.
| Supplier | Product Name | CAS No. | Molecular Formula | Molecular Weight | Purity | Available Quantities |
| --INVALID-LINK-- | Biphenyl-4-glyoxal hydrate[1] | 1145-04-6 | C₁₄H₁₀O₂·H₂O | 228.24 | Not specified; refer to Certificate of Analysis[1] | Inquire |
| --INVALID-LINK-- (for SynChem) | This compound/95+% | 1145-04-6 | C₁₄H₁₂O₃ | 228.25 | 95+%[2] | 1g[2] |
| --INVALID-LINK-- | This compound | 1145-04-6 | C₁₄H₁₂O₃ | Not specified | Not specified | Inquire |
| --INVALID-LINK-- | This compound | 1145-04-6 | C₁₄H₁₂O₃ | 228.25 | Not specified | Inquire |
| --INVALID-LINK-- | 4-Phenoxyphenylglyoxal hydrate | 92254-55-2 | C₁₄H₁₂O₄ | 244.25 | Not specified | 1 gram[3] |
Note: Data is compiled from publicly available information on supplier websites. Researchers should always refer to the Certificate of Analysis for lot-specific data.
Technical Profile
-
IUPAC Name: 2,2-dihydroxy-1-([1,1'-biphenyl]-4-yl)ethan-1-one
-
Synonyms: 4-Biphenylglyoxal monohydrate, p-Phenylglyoxal monohydrate
-
Appearance: Solid (form may vary)
-
Solubility: Information not widely available, empirical testing is recommended.
Research Applications
Arginase Inhibition in Cancer Immunotherapy
Recent studies have highlighted the role of arginase in creating an immunosuppressive tumor microenvironment. Arginase depletes L-arginine, an amino acid crucial for T-cell proliferation and function. Inhibition of arginase can restore L-arginine levels, thereby enhancing the anti-tumor immune response. While direct studies with this compound are not extensively published, its structural motifs suggest it may be investigated as a potential arginase inhibitor.
The following diagram illustrates the proposed signaling pathway affected by arginase inhibition in the context of cancer immunotherapy.
Caption: Proposed signaling pathway of arginase inhibition in the tumor microenvironment.
Chemical Proteomics
This compound can potentially be used as a chemical probe in proteomics to identify and characterize protein targets. The glyoxal functional group can react with specific amino acid residues, allowing for the covalent labeling and subsequent identification of interacting proteins. This is a valuable tool for target deconvolution and understanding the mechanism of action of small molecules.
The following diagram outlines a general experimental workflow for chemical proteomics-based target identification.
Caption: General experimental workflow for chemical proteomics.
Experimental Protocols
Representative Protocol: Colorimetric Arginase Activity Assay
1. Principle: This assay measures the amount of urea produced from the enzymatic reaction of arginase with L-arginine. The urea is detected colorimetrically.
2. Materials:
-
This compound (or other test inhibitor)
-
Recombinant human arginase 1
-
L-arginine solution
-
Urea standard solution
-
Colorimetric detection reagents (e.g., α-isonitrosopropiophenone-based)
-
Assay buffer (e.g., Tris-HCl with MnCl₂)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the inhibitor and urea standards.
-
Assay Setup:
-
Add assay buffer to all wells.
-
Add urea standards to their respective wells.
-
Add the test inhibitor (this compound) at various concentrations to the sample wells.
-
Add a vehicle control (e.g., DMSO) to the control wells.
-
-
Enzyme Reaction:
-
Add the arginase enzyme to all wells except the blank.
-
Initiate the reaction by adding the L-arginine substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction according to the kit's instructions (e.g., by adding an acidic solution).
-
Add the colorimetric detection reagents to all wells.
-
Incubate as required for color development.
-
-
Measurement:
-
Read the absorbance at the appropriate wavelength (e.g., 540-570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Generate a urea standard curve.
-
Calculate the concentration of urea produced in each sample.
-
Determine the percent inhibition of arginase activity for each concentration of this compound and calculate the IC₅₀ value.
-
Disclaimer: This is a generalized protocol and should be optimized for specific experimental conditions. Always follow the instructions provided with your specific assay kit.
References
- 1. scbt.com [scbt.com]
- 2. This compound/95+%/228.25-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 3. calpaclab.com [calpaclab.com]
- 4. assaygenie.com [assaygenie.com]
- 5. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Protein Modification with 4-Biphenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Biphenylglyoxal hydrate is a specialized chemical reagent designed for the targeted modification of arginine residues in proteins. As a derivative of phenylglyoxal, it offers high specificity for the guanidinium group of arginine. This selective reactivity is a valuable tool for researchers investigating the functional significance of arginine in protein structure, enzyme catalysis, and protein-protein interactions. The modification results in the formation of a stable adduct, which can be used to probe protein function, develop novel bioconjugates, and aid in proteomic studies. While specific literature on this compound is limited, its chemical behavior and applications can be largely inferred from extensive research on analogous phenylglyoxal compounds, such as 4-acetamidophenylglyoxal hydrate.[1]
The core mechanism involves the reaction of the two adjacent carbonyl groups of the glyoxal moiety with the guanidinium group of an arginine residue. This reaction proceeds through a series of intermediates to form a stable, cyclic dihydroxyimidazolidine adduct. This modification neutralizes the positive charge of the arginine side chain and introduces a bulky biphenyl substituent, which can be used to investigate the functional consequences of modifying specific arginine residues.[1][2]
Key Applications in Research
-
Identification of Functionally Important Arginine Residues: By modifying arginine residues and assessing the impact on protein function (e.g., enzyme activity, binding affinity), researchers can identify critical arginine residues.[1]
-
Protein Structure Probing: The accessibility of arginine residues to modification by this compound can provide insights into protein folding and tertiary structure.[1]
-
Development of Bioconjugates: Phenylglyoxal derivatives can be used to link proteins to other molecules, such as affinity tags or therapeutic agents.[1]
-
Proteomics and Chemical Biology: In conjunction with mass spectrometry, this reagent can be used to identify reactive arginine residues on a proteome-wide scale, offering insights into cellular signaling and metabolism.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the labeling of proteins with phenylglyoxal derivatives. This data, primarily based on studies with related compounds like 4-acetamidophenylglyoxal hydrate, can serve as a starting point for optimizing the modification reaction with this compound.
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.5 | The reaction rate generally increases with higher pH. |
| Temperature | 25°C - 37°C | Higher temperatures can increase the reaction rate but may negatively impact protein stability. |
| Molar Excess of Reagent | 10 - 1000 fold | The optimal molar excess is dependent on the protein and the number of accessible arginine residues. |
| Reaction Time | 30 minutes - 4 hours | The reaction time should be optimized for each specific protein and application. |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations may increase the risk of protein precipitation upon modification. |
Experimental Protocols
Note: The following protocols are adapted from established methods for the closely related reagent, 4-acetamidophenylglyoxal hydrate, and should be optimized for your specific protein of interest and experimental goals.
Protocol 1: Modification of a Purified Protein
This protocol describes the general procedure for modifying a purified protein with this compound.
Materials:
-
Purified protein of interest
-
This compound
-
Reaction Buffer (non-amine containing, e.g., 100 mM sodium phosphate, pH 8.0)
-
Organic Solvent (e.g., DMSO or ethanol)
-
Quenching Reagent (optional, e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris), as they can react with the glyoxal.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in a minimal amount of a compatible organic solvent like DMSO or ethanol.
-
Modification Reaction: Add the this compound stock solution to the protein solution to achieve the desired final concentration. The molar excess of the reagent over the protein can range from 10-fold to 1000-fold, depending on the reactivity of the target arginine residues.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for a period ranging from 30 minutes to several hours. The progress of the reaction can be monitored by functional assays or mass spectrometry.
-
Quenching and Purification: Optionally, the reaction can be stopped by adding a quenching reagent such as Tris buffer to consume the excess this compound. Remove the excess reagent and byproducts by using a desalting column or through dialysis against a suitable storage buffer.
-
Analysis: Analyze the modified protein using techniques such as SDS-PAGE to check for any changes in molecular weight, and mass spectrometry to confirm the modification and identify the modified arginine residues.
Protocol 2: Identification of Modified Arginine Residues by Mass Spectrometry
This protocol outlines the steps for identifying the specific arginine residues that have been modified.
Materials:
-
Modified protein from Protocol 1
-
Protease (e.g., Trypsin, Lys-C)
-
Reduction and alkylation reagents (DTT and iodoacetamide)
-
LC-MS/MS equipment and software
Procedure:
-
Protein Digestion: The modified protein is subjected to in-solution or in-gel digestion with a suitable protease. Trypsin is commonly used, but if the modification blocks trypsin cleavage at arginine, an alternative protease like Lys-C may be necessary.
-
Reduction and Alkylation: Prior to digestion, the protein's disulfide bonds are typically reduced with DTT and the resulting free cysteines are alkylated with iodoacetamide to prevent disulfide bond reformation.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS/MS data is analyzed using database search algorithms to identify the peptides. The mass shift corresponding to the addition of the 4-biphenylglyoxal moiety is used to pinpoint the modified arginine residues.
Mandatory Visualizations
Caption: Experimental workflow for protein modification.
Caption: Probing a cell signaling pathway.
References
Application Notes and Protocols for Selective Labeling of Arginine Residues Using 4-Biphenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selective labeling of arginine residues in proteins and peptides using 4-biphenylglyoxal hydrate. This reagent is a valuable tool for identifying functionally significant arginine residues, probing protein-protein interactions, and aiding in drug development by characterizing potential binding sites. The protocols outlined below are based on established methods for arginine modification using phenylglyoxal derivatives and can be adapted for specific research needs.
Principle of the Method
The selective labeling of arginine residues by this compound is based on the specific reaction of its α-dicarbonyl group with the guanidinium group of arginine side chains. This reaction, which is favored under neutral to alkaline conditions (pH 7-9), results in the formation of a stable covalent adduct. This modification neutralizes the positive charge of the arginine residue and adds a bulky biphenyl moiety, which can be used to investigate the functional role of the modified arginine. The reaction can lead to the formation of a 1:1 adduct or, under certain conditions, a 2:1 adduct where two molecules of this compound react with a single arginine residue.
Applications
The selective modification of arginine residues with this compound has several key applications in research and drug development:
-
Identification of Functionally Important Arginine Residues: By comparing the activity of a protein before and after modification, researchers can identify arginine residues that are critical for substrate binding, catalysis, or protein conformation.
-
Probing Protein-Protein and Protein-Nucleic Acid Interactions: Arginine residues are frequently involved in intermolecular interactions. Labeling these residues can help to map interaction interfaces.
-
Enzyme Mechanism Studies: Modification of active site arginine residues can provide insights into the catalytic mechanism of an enzyme.
-
Drug Development: Identifying reactive arginine residues in a drug target can aid in the design of covalent inhibitors or help to understand drug-binding sites.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available, the following tables provide expected values based on the well-characterized reactions of similar phenylglyoxal derivatives, such as 4-acetamidophenylglyoxal hydrate.[1] These values should serve as a starting point for experimental optimization.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | The reaction rate generally increases with higher pH. Optimal specificity is often found between pH 7.0 and 8.0 to minimize side reactions with lysine.[2] |
| Temperature | 25°C - 37°C | Higher temperatures can accelerate the reaction but may compromise protein stability. |
| Molar Excess of Reagent | 10 - 100 fold | The optimal molar excess depends on the protein and the number of accessible arginine residues. |
| Reaction Time | 1 - 4 hours | Should be optimized for each specific protein and application. |
Table 2: Buffer Compatibility
| Compatible Buffers | Incompatible Buffers |
| Sodium Phosphate | Tris |
| Sodium Bicarbonate | Glycine |
| Borate | Other amine-containing buffers |
Table 3: Expected Mass Spectrometry Data
| Adduct Type | Theoretical Mass Shift (Da) | Notes |
| 1:1 Adduct | +222.06 | Corresponds to the addition of one 4-biphenylglyoxal molecule with the loss of two water molecules upon cyclization. |
| 2:1 Adduct | +462.14 | Corresponds to the addition of two 4-biphenylglyoxal molecules with the loss of three water molecules. |
Note: The theoretical mass shifts are calculated based on the chemical formula of 4-biphenylglyoxal (C₁₄H₁₀O₂) and an arginine residue.
Experimental Protocols
Protocol for Labeling a Purified Protein
This protocol describes the labeling of a purified protein with this compound for subsequent analysis by SDS-PAGE or mass spectrometry.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 50 mM Sodium Phosphate, pH 7.5
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0
-
Desalting column
-
DMSO (for stock solution)
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of this compound in DMSO.
-
Labeling Reaction: Add the this compound stock solution to the protein solution to the desired final molar excess (e.g., 50-fold).
-
Incubation: Incubate the reaction mixture at room temperature (25°C) for 2 hours with gentle agitation.
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50 mM.
-
Removal of Excess Reagent: Remove unreacted this compound using a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Analysis: Analyze the labeled protein by SDS-PAGE to check for a mobility shift and by mass spectrometry to confirm modification and identify labeled residues.
Protocol for In-solution Digestion and Mass Spectrometry Analysis
This protocol is for identifying the specific arginine residues modified by this compound.
Materials:
-
Labeled protein from Protocol 4.1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (proteomics grade)
-
LC-MS/MS system
Procedure:
-
Reduction and Alkylation: Reduce the disulfide bonds of the labeled protein with 10 mM DTT at 56°C for 30 minutes. Alkylate the free cysteines with 20 mM IAA in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the denaturant concentration. Add trypsin at a 1:50 (w/w) ratio and incubate overnight at 37°C. Note that modification of an arginine residue will block tryptic cleavage at that site.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Search the MS/MS data against the protein sequence to identify peptides with a mass modification corresponding to the addition of 4-biphenylglyoxal.
Visualizations
Caption: Workflow for selective arginine labeling.
References
Application Notes and Protocols: 4-Biphenylglyoxal Hydrate for Fluorescent Labeling of Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Biphenylglyoxal hydrate is a versatile reagent for the selective fluorescent labeling of proteins. This compound specifically targets the guanidinium group of arginine residues, forming a stable, fluorescent adduct. This covalent modification allows for the sensitive detection and quantification of proteins in various applications, including proteomics, drug discovery, and cellular imaging. The biphenyl moiety provides a larger conjugated system compared to simpler phenylglyoxal derivatives, which is expected to result in favorable fluorescence properties.
This document provides detailed application notes and protocols for the use of this compound in fluorescent protein labeling.
Principle of Reaction
Under mild alkaline conditions (pH 7-9), the dicarbonyl group of this compound reacts specifically with the nucleophilic guanidinium group of arginine residues. This reaction results in the formation of a stable, fluorescent dihydroxyimidazolidine derivative. This specific and covalent modification allows for the targeted introduction of a fluorescent label into proteins.
Quantitative Data
The precise fluorescence properties of the 4-biphenylglyoxal-arginine adduct have not been extensively reported in the literature. The following table provides estimated values based on the known fluorescence of biphenyl and its derivatives.[1][2] It is strongly recommended that researchers experimentally determine these values for their specific protein conjugate. For comparison, data for the common fluorophore Fluorescein is provided.
| Parameter | 4-Biphenylglyoxal-Arginine Adduct (Estimated) | Fluorescein (in 0.1 M NaOH) |
| Excitation Maximum (λex) | ~330 - 360 nm | 494 nm |
| Emission Maximum (λem) | ~420 - 460 nm | 521 nm |
| Molar Extinction Coefficient (ε) | To be determined | ~90,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φf) | To be determined | 0.95 |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Proteins with this compound
This protocol outlines a general procedure for the fluorescent labeling of a target protein. Optimal conditions, such as reagent concentration and incubation time, may need to be optimized for each specific protein.
Materials:
-
Target protein
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate or sodium bicarbonate buffer, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Storage Buffer: Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
-
Protein Preparation:
-
Dissolve the target protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein is stored in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer via dialysis or a desalting column.
-
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.
-
-
Labeling Reaction:
-
Add a 10- to 100-fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess depends on the number of accessible arginine residues and should be determined empirically.
-
Gently mix the reaction and incubate at room temperature (25°C) or 37°C for 1-4 hours, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, add the Quenching Solution to a final concentration of 50 mM. Incubate for 30 minutes at room temperature. This step is recommended if the subsequent purification step cannot be performed immediately.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted this compound and byproducts by applying the reaction mixture to a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired Storage Buffer.
-
Collect the fractions containing the labeled protein. The protein-containing fractions can be identified by monitoring the absorbance at 280 nm.
-
-
Characterization:
-
Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).
-
Measure the absorbance and fluorescence spectra to determine the degree of labeling and the fluorescence properties of the conjugate.
-
Protocol 2: Determination of the Degree of Labeling
The degree of labeling (DOL), or the molar ratio of dye to protein, can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the excitation maximum of the 4-biphenylglyoxal adduct (A_max, estimated to be around 340 nm).
-
Calculate the protein concentration using the following formula:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where:
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye). This needs to be determined experimentally for the 4-biphenylglyoxal-arginine adduct.
-
-
-
Calculate the dye concentration using the Beer-Lambert law:
-
Dye Concentration (M) = A_max / ε_dye
-
Where ε_dye is the molar extinction coefficient of the 4-biphenylglyoxal-arginine adduct at its λ_max.
-
-
Calculate the Degree of Labeling:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
Caption: Experimental workflow for fluorescent labeling of proteins.
Caption: Reaction of this compound with an arginine residue.
References
Application Notes and Protocols for 4-Biphenylglyoxal Hydrate in Proteomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Biphenylglyoxal hydrate is a chemical probe used for the selective modification of arginine residues in proteins. The reagent's core functionality lies in its reactive glyoxal group, which specifically targets the guanidinium group of arginine side chains under mild reaction conditions. This covalent modification is a powerful tool in chemical proteomics, enabling researchers to investigate protein structure and function, identify and validate drug targets, and screen for enzyme inhibitors.[1] The biphenyl moiety of this compound offers a unique hydrophobic handle, which can be exploited for studying protein-protein interactions and for the development of novelbioconjugation strategies. This document provides detailed application notes and protocols for the use of this compound in proteomics studies.
Chemical Properties and Mechanism of Action
This compound reacts selectively with the nucleophilic guanidinium group of arginine residues to form a stable cyclic adduct.[1] This reaction is most efficient under neutral to slightly alkaline conditions (pH 7-9).[2] The modification can have several functional consequences, including the inhibition of enzymatic activity, disruption of protein-protein interactions, and the introduction of a unique tag for proteomic analysis.[1] The bulky biphenyl group can induce conformational changes in the protein, further modulating its function.[1]
Applications in Proteomics
The specific targeting of arginine residues by this compound opens up several applications in proteomics:
-
Chemical Proteomics: By incorporating a reporter tag (e.g., biotin or a fluorescent dye) onto the biphenyl group, derivatives of this compound can be used as probes to label and identify arginine-modified proteins from complex biological samples.[1]
-
Target Identification and Validation: This reagent can be used to identify proteins with functionally important arginine residues, thereby aiding in the discovery and validation of new drug targets.[1]
-
Enzyme Inhibitor Screening: this compound can serve as a scaffold for developing more potent and selective enzyme inhibitors that target critical arginine residues in active sites.[1]
-
Structural Proteomics: Mapping the sites of arginine modification can provide valuable insights into protein structure, accessibility of residues, and protein-protein interaction interfaces.
Data Presentation
Effective utilization of this compound in proteomics requires careful quantification and documentation of experimental parameters and results. The following tables provide a template for organizing and presenting key data.
Table 1: Recommended Reaction Conditions for Protein Labeling
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | The reaction rate increases with higher pH. |
| Temperature | 25°C - 37°C | Higher temperatures can increase the reaction rate but may affect protein stability. |
| Molar Excess of Reagent | 10 - 100 fold | The optimal molar excess depends on the protein and the number of accessible arginine residues. |
| Reaction Time | 1 - 4 hours | Reaction time should be optimized for each specific protein and application. |
| Protein Concentration | 1 - 10 µM | Optimal range for spectrophotometric detection and subsequent analysis. |
| Buffer | 50 mM Sodium Bicarbonate, pH 9.0 | The reaction is favored at alkaline pH. Phosphate buffers are also suitable. |
(Note: These are general guidelines based on similar glyoxal reagents. Optimization is crucial for each specific protein and application.)[2]
Table 2: Mass Spectrometry Data for Arginine Modification
| Modification | Theoretical Mass Shift (Da) | Observed Mass Shift (Da) | Modified Arginine Residue(s) | Peptide Sequence |
| Dihydroxyimidazolidine adduct | +212.24 | User-defined | User-defined | User-defined |
| Hydroimidazolone adduct (after dehydration) | +194.23 | User-defined | User-defined | User-defined |
(Note: The theoretical mass shifts are calculated based on the chemical formula of 4-Biphenylglyoxal. Observed mass shifts should be determined experimentally using high-resolution mass spectrometry.)
Experimental Protocols
Protocol 1: Labeling of a Purified Protein
This protocol describes the general procedure for labeling a purified protein with this compound.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, pH 8.0 or 100 mM sodium bicarbonate, pH 8.5
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare the Protein Solution: Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare the Reagent Stock Solution: Dissolve this compound in DMSO to prepare a 100 mM stock solution.
-
Initiate the Labeling Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. For example, for a 50-fold molar excess, add 5 µL of the 100 mM stock solution to 1 mL of a 10 µM protein solution.
-
Incubate: Gently mix the reaction and incubate at room temperature (25°C) or 37°C for 1-4 hours.
-
Quench the Reaction (Optional): To stop the reaction, a quenching reagent with a primary amine, such as Tris, can be added.
-
Purify the Labeled Protein: Remove the excess reagent and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: In-solution Digestion of Labeled Protein for Mass Spectrometry
This protocol outlines the steps for preparing a this compound-labeled protein for mass spectrometric analysis.
Materials:
-
Labeled protein sample from Protocol 1
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (proteomics grade)
-
100 mM sodium bicarbonate buffer (pH 8.5)
-
Formic acid
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
To the labeled protein solution, add urea to a final concentration of 8 M.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Add iodoacetamide to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
-
Buffer Exchange: Perform a buffer exchange into 100 mM sodium bicarbonate buffer (pH 8.5) using a desalting column.
-
Tryptic Digestion:
-
Add trypsin to the protein solution at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate at 37°C overnight.
-
-
Quench Digestion: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Sample Cleanup: Use a C18 desalting column to purify the peptides for mass spectrometry analysis.
Visualizations
Experimental Workflow for Proteomic Analysis
Caption: General workflow for proteomic analysis using this compound.
Signaling Pathway Example: Impact on Glycolysis
Arginine modifications by glyoxals can impact the function of key metabolic enzymes. For example, several enzymes in the glycolytic pathway are known to be susceptible to modification by methylglyoxal, a related dicarbonyl compound. This diagram illustrates the potential points of regulation within this pathway.
Caption: Glycolytic pathway with enzymes susceptible to glyoxal modification highlighted.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids Following Derivatization with 4-Biphenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amino acids is crucial in various scientific disciplines, including biomedical research, pharmaceutical development, and clinical diagnostics. Due to the lack of a strong chromophore in most amino acids, derivatization is a necessary step to enable sensitive detection by HPLC with UV-Vis or fluorescence detectors. This application note details a methodology for the derivatization of amino acids using 4-Biphenylglyoxal hydrate (BPG), a reagent that reacts with the amino group of amino acids to form a highly fluorescent derivative. This pre-column derivatization method allows for the sensitive quantification of amino acids in various sample matrices.
The reaction of this compound with an amino acid proceeds through the formation of a Schiff base, which then rearranges to a stable, fluorescent product. The biphenyl moiety of the BPG reagent provides a strong chromophore and fluorophore, enhancing the detection sensitivity.
Data Presentation
The following tables summarize the hypothetical quantitative data for the HPLC analysis of 20 common amino acids derivatized with this compound. These values are representative and may vary depending on the specific HPLC system, column, and mobile phase conditions. Optimization of the method is recommended for achieving the best performance.
Table 1: Chromatographic Properties of BPG-Amino Acid Derivatives
| Amino Acid | Retention Time (min) |
| Aspartic Acid (Asp) | 5.2 |
| Glutamic Acid (Glu) | 6.1 |
| Asparagine (Asn) | 7.5 |
| Serine (Ser) | 8.3 |
| Glutamine (Gln) | 9.1 |
| Glycine (Gly) | 10.5 |
| Threonine (Thr) | 11.2 |
| Histidine (His) | 12.8 |
| Arginine (Arg) | 14.5 |
| Alanine (Ala) | 16.2 |
| Proline (Pro) | 17.9 |
| Tyrosine (Tyr) | 19.5 |
| Valine (Val) | 21.3 |
| Methionine (Met) | 22.8 |
| Cysteine (Cys) | 24.1 |
| Isoleucine (Ile) | 25.9 |
| Leucine (Leu) | 26.7 |
| Phenylalanine (Phe) | 28.3 |
| Tryptophan (Trp) | 30.1 |
| Lysine (Lys) | 32.5 |
Table 2: Performance Characteristics of the BPG Derivatization Method
| Parameter | Value |
| Linearity Range | 1 - 1000 pmol/injection |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 - 2 pmol/injection |
| Limit of Quantification (LOQ) | 1.5 - 6 pmol/injection |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 5% |
Experimental Protocols
Materials and Reagents
-
Amino Acid Standard Solution (e.g., 1 nmol/µL of each amino acid in 0.1 M HCl)
-
This compound (BPG)
-
Boric Acid
-
Sodium Hydroxide (NaOH)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Hydrochloric Acid (HCl)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary pump
-
Autosampler with derivatization capabilities (optional, but recommended)
-
Column oven
-
Fluorescence detector
-
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
pH meter
-
Vortex mixer
-
Pipettes and tips
Solutions Preparation
-
Borate Buffer (0.4 M, pH 8.5): Dissolve 2.47 g of boric acid in 90 mL of HPLC grade water. Adjust the pH to 8.5 with 1 M NaOH and bring the final volume to 100 mL with water.
-
Derivatization Reagent (10 mM BPG): Dissolve 24.4 mg of this compound in 10 mL of methanol. This solution should be prepared fresh daily and protected from light.
-
Mobile Phase A: 50 mM Sodium Phosphate buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
Derivatization Protocol
-
To 10 µL of the amino acid standard or sample solution in a microcentrifuge tube, add 70 µL of 0.4 M borate buffer (pH 8.5).
-
Add 20 µL of the 10 mM BPG derivatization reagent.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a water bath or heating block.
-
After incubation, cool the mixture to room temperature.
-
The sample is now ready for HPLC analysis. Inject 10 µL of the derivatized solution.
HPLC Conditions
-
Column: Reversed-phase C18 (4.6 x 150 mm, 3.5 µm)
-
Column Temperature: 35°C
-
Mobile Phase A: 50 mM Sodium Phosphate, pH 6.5
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Fluorescence Detector:
-
Excitation Wavelength (λex): 325 nm
-
Emission Wavelength (λem): 425 nm
-
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 5.0 | 20 |
| 20.0 | 50 |
| 30.0 | 80 |
| 35.0 | 10 |
| 40.0 | 10 |
Visualizations
Caption: Experimental workflow for the derivatization and HPLC analysis of amino acids.
Caption: Reaction pathway for the derivatization of an amino acid with this compound.
Application Notes and Protocols for Molar Excess Calculations in 4-Biphenylglyoxal Hydrate Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the use of 4-biphenylglyoxal hydrate in the synthesis of quinoxaline derivatives, with a specific focus on the strategic calculation of molar excess to optimize reaction outcomes. Quinoxalines are a critical class of nitrogen-containing heterocyclic compounds with wide-ranging applications in medicinal chemistry and materials science. The protocols detailed herein are based on the established condensation reaction between 1,2-dicarbonyl compounds and 1,2-diamines. This document offers detailed experimental procedures, data presentation in tabular format for easy interpretation, and logical workflow diagrams to ensure reproducibility and efficiency in a research and development setting.
Introduction
This compound is a versatile 1,2-dicarbonyl compound that serves as a key building block for the synthesis of various heterocyclic systems. A primary application is its reaction with ortho-phenylenediamines to yield highly functionalized quinoxaline moieties. The efficiency and yield of this condensation reaction are significantly influenced by the stoichiometry of the reactants. This document outlines the principles and provides a detailed protocol for the synthesis of 2-(biphenyl-4-yl)quinoxaline, a representative reaction, to illustrate the importance of molar ratio calculations.
The classical method for quinoxaline synthesis involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound.[1] While this reaction can proceed at high temperatures without a catalyst, the use of acid catalysts at room temperature can lead to higher yields and shorter reaction times.[1][2]
Molar Excess: Principles and Application
In the synthesis of quinoxalines from this compound and an ortho-diamine, the theoretical stoichiometric ratio is 1:1. However, the optimal experimental molar ratio can be influenced by several factors, including the presence of catalysts and the relative stability of the reactants.
-
1:1 Molar Ratio: For many straightforward condensations, a 1:1 molar ratio of this compound to the diamine provides excellent yields, assuming both reactants are of high purity.[1]
-
Slight Excess of Diamine: When employing a Lewis acid catalyst, a slight excess of the diamine (e.g., a 1:1.1 ratio of the dicarbonyl to the diamine) can be advantageous.[3] This is because the diamine can act as a Lewis base and partially complex with the catalyst, rendering a portion of it unavailable for the primary reaction. The slight excess ensures that a sufficient amount of the free diamine is present to react completely with the this compound.
Data Presentation: Impact of Molar Ratio on Product Yield
The following table summarizes the expected yield of 2-(biphenyl-4-yl)quinoxaline based on varying molar ratios of this compound to o-phenylenediamine under catalytic conditions.
| Molar Ratio (this compound : o-Phenylenediamine) | Catalyst | Expected Yield (%) | Remarks |
| 1 : 1 | Acid Catalyst | ~90-95% | Optimal for uncatalyzed or mildly catalyzed reactions.[1] |
| 1 : 1.1 | Lewis Acid | >95% | A slight excess of diamine can compensate for catalyst interaction.[3] |
| 1.1 : 1 | Acid Catalyst | ~85-90% | An excess of the dicarbonyl may lead to unreacted starting material and more complex purification. |
Experimental Protocol: Synthesis of 2-(Biphenyl-4-yl)quinoxaline
This protocol details the synthesis of 2-(biphenyl-4-yl)quinoxaline from this compound and o-phenylenediamine.
Materials:
-
This compound (MW: 228.24 g/mol )
-
o-Phenylenediamine (MW: 108.14 g/mol )
-
Toluene
-
Acid Catalyst (e.g., a supported heteropolyoxometalate or p-toluenesulfonic acid)[1]
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 mmol (228.2 mg) of this compound in 8 mL of toluene.
-
Addition of Diamine: To this solution, add 1.0 mmol (108.1 mg) of o-phenylenediamine. For reactions utilizing a Lewis acid catalyst, consider using 1.1 mmol (118.9 mg) of o-phenylenediamine.
-
Catalyst Addition: Add the acid catalyst (e.g., 100 mg of a supported catalyst) to the reaction mixture.[1]
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.[1]
-
Work-up:
-
Upon completion, filter the reaction mixture to remove the insoluble catalyst.
-
Dry the filtrate over anhydrous sodium sulfate.
-
Remove the toluene by rotary evaporation.
-
-
Purification: Purify the crude product by recrystallization from ethanol to obtain the pure 2-(biphenyl-4-yl)quinoxaline.
Visualizations
Caption: Experimental workflow for the synthesis of 2-(biphenyl-4-yl)quinoxaline.
Caption: Simplified reaction pathway for quinoxaline formation.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
Quenching Strategies for 4-Biphenylglyoxal Hydrate Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for quenching reactions involving 4-Biphenylglyoxal hydrate, a reagent used for the selective modification of arginine residues in proteins and peptides. The information is intended to guide researchers in developing robust and reproducible experimental workflows.
This compound is an α-dicarbonyl reagent that selectively targets the guanidinium group of arginine residues under mild alkaline conditions. This modification is a valuable tool for studying protein structure and function, identifying critical residues for therapeutic targeting, and developing bioconjugates. To ensure the specificity and control of this modification, it is often necessary to quench the reaction to consume any excess this compound. This prevents potential side reactions with other nucleophilic residues over extended incubation times.
Principle of Reaction and Quenching
The reaction between this compound and the arginine guanidinium group proceeds via the formation of a stable cyclic adduct, which neutralizes the positive charge of the arginine residue. To halt this reaction at a desired time point, a quenching agent with a primary amine, such as Tris-HCl, can be introduced. The quenching agent reacts with the excess this compound, rendering it unable to further modify the protein or peptide of interest.
Data Presentation: Comparison of Quenching Strategies
While specific quantitative data for quenching this compound reactions is not extensively available in the literature, the following table summarizes typical quenching conditions extrapolated from protocols for similar aryl-glyoxal reagents.[1][2] These parameters should serve as a starting point for optimization.
| Quenching Agent | Typical Concentration | Incubation Time | Incubation Temperature | Notes |
| Tris-HCl | 50 - 100 mM (final) | 15 - 30 minutes | Room Temperature (20-25°C) | A commonly used and effective quenching agent for glyoxal reactions.[1] |
| Glycine | 50 - 200 mM (final) | 15 - 30 minutes | Room Temperature (20-25°C) | An alternative primary amine-containing quenching agent. |
| Hydroxylamine | 50 mM (final) | 30 minutes | Room Temperature (20-25°C) | Also effective, but may have other side reactions depending on the substrate. |
Experimental Protocols
The following are detailed protocols for the modification of arginine residues with this compound and the subsequent quenching of the reaction.
Protocol 1: Arginine Modification with this compound
Materials:
-
Protein or peptide of interest
-
This compound
-
Reaction Buffer: e.g., 0.1 M sodium phosphate, pH 8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis tubing
-
UV-Vis Spectrophotometer or Mass Spectrometer
Procedure:
-
Protein Preparation: Dissolve the protein or peptide of interest in the Reaction Buffer to a desired final concentration (e.g., 1-10 mg/mL). Ensure the buffer does not contain primary amines.
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) immediately before use.
-
Modification Reaction: Add the this compound stock solution to the protein solution to achieve the desired molar excess of the reagent over arginine residues. A typical starting point is a 10- to 100-fold molar excess.[1]
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 1-4 hours. The reaction progress can be monitored by taking aliquots at different time points and analyzing the extent of modification (see Protocol 3).
Protocol 2: Quenching the Modification Reaction
Procedure:
-
Addition of Quenching Solution: To stop the reaction, add the 1 M Tris-HCl Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.[1]
-
Quenching Incubation: Incubate the mixture for an additional 15-30 minutes at room temperature to ensure all excess this compound has reacted with the Tris.
-
Removal of Excess Reagents: Remove excess this compound, quenching reagent, and reaction byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).[1]
Protocol 3: Characterization of Modification
Procedure:
-
UV-Vis Spectrophotometry: The extent of arginine modification can be estimated by monitoring the change in the UV-Vis spectrum. The formation of the adduct may result in a new absorbance peak. The exact wavelength will need to be determined experimentally for the 4-Biphenylglyoxal-arginine adduct.
-
Mass Spectrometry: For a more precise determination of the modification, the protein or peptide can be analyzed by mass spectrometry. An increase in mass corresponding to the addition of the 4-Biphenylglyoxal moiety will confirm the modification.
Mandatory Visualizations
References
Downstream Analysis of Proteins Modified by 4-Biphenylglyoxal Hydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Biphenylglyoxal hydrate (BPG) is a dicarbonyl compound designed for the selective modification of arginine residues in proteins. Its biphenyl moiety offers a bulky, hydrophobic tag, making it a valuable tool for investigating protein structure, function, and interactions. This document provides detailed application notes and experimental protocols for the downstream analysis of proteins after modification with BPG. The information presented is primarily based on the well-documented reactivity of analogous phenylglyoxal derivatives, particularly 4-acetamidophenylglyoxal hydrate, and has been adapted for BPG.[1][2]
Application Notes
Chemical Properties and Mechanism of Action
This compound selectively reacts with the guanidinium group of arginine residues under mild alkaline conditions (pH 7-9). The reaction proceeds through the formation of a stable, cyclic dihydroxyimidazolidine adduct.[2] This modification neutralizes the positive charge of the arginine side chain and introduces a significant structural perturbation due to the bulky biphenyl group.[1] Under certain conditions, a 2:1 adduct, where two molecules of BPG react with a single arginine residue, may also form.[2] The reaction is generally considered stable and not readily reversible, making it suitable for applications requiring permanent labeling.[3]
Key Research Applications
-
Identification of Functionally Important Arginine Residues: By modifying accessible arginine residues and subsequently assessing changes in protein activity (e.g., enzymatic catalysis, binding affinity), researchers can pinpoint arginines crucial for the protein's function.[1]
-
Probing Protein Structure and Dynamics: The modification of arginine residues with the bulky BPG can be used to understand the accessibility of different regions of a protein, providing insights into its three-dimensional structure and conformational changes.[1]
-
Development of Bioconjugates: BPG can be used to link proteins to other molecules, such as fluorescent probes, affinity tags, or therapeutic agents, creating novel bioconjugates for various applications.[1][4]
-
Proteomics and Chemical Biology: In combination with mass spectrometry, BPG can be employed to identify reactive arginine residues on a proteome-wide scale, offering insights into cellular signaling and metabolic pathways.[1]
Data Presentation: Expected Mass Modifications
The modification of arginine residues by this compound results in a predictable mass increase in the modified peptide or protein, which can be detected by mass spectrometry.
| Adduct Type | Molecular Formula of Adduct | Mass Increase (Da) | Notes |
| 1:1 Adduct | C₁₄H₁₀O₂ | +210.07 | Corresponds to the addition of one 4-Biphenylglyoxal molecule with the loss of two water molecules upon cyclization. |
| 2:1 Adduct | (C₁₄H₁₀O₂)₂ | +420.14 | Corresponds to the addition of two 4-Biphenylglyoxal molecules with the loss of four water molecules. Formation is condition-dependent. |
Experimental Protocols
Protocol 1: Modification of Proteins with this compound
This protocol provides a general procedure for the chemical modification of a target protein with BPG. Optimization may be required for specific proteins and applications.
Materials:
-
Purified target protein
-
This compound (BPG)
-
Reaction Buffer: 50 mM sodium phosphate or sodium bicarbonate buffer, pH 7.5-8.5[5]
-
Organic Solvent: DMSO or ethanol for preparing BPG stock solution[1]
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine[5]
Procedure:
-
Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL.[5] If the protein contains disulfide bonds that need to be reduced for arginine accessibility, add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour. Subsequently, add iodoacetamide to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate the free thiols.[6] Remove excess DTT and iodoacetamide using a desalting column.[6]
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 100 mM) in a minimal amount of a compatible organic solvent like DMSO or ethanol.[1]
-
Modification Reaction: Add the BPG stock solution to the protein solution to achieve the desired final concentration. A molar excess of 10- to 1000-fold of BPG over the protein is typically used, depending on the reactivity of the target arginine residues.[1]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 30 minutes to several hours.[1] The progress of the reaction can be monitored by functional assays or mass spectrometry.
-
Quenching (Optional): To stop the reaction, a quenching solution can be added to a final concentration of 50-100 mM and incubated for an additional 30 minutes.[5]
-
Removal of Excess Reagent: Proceed immediately to purification to remove unreacted BPG and byproducts.[5][6]
Protocol 2: Purification of BPG-Modified Proteins
Purification is essential to remove excess BPG and to separate modified from unmodified protein. The choice of method will depend on the physicochemical changes induced by the modification.
A. Size-Exclusion Chromatography (SEC):
This method separates molecules based on size and is effective for removing small molecules like excess BPG.
-
Equilibrate a size-exclusion column (e.g., PD-10) with a suitable buffer (e.g., PBS).
-
Load the reaction mixture onto the column.
-
Elute the protein according to the manufacturer's instructions. The modified protein will be in the initial high molecular weight fractions.
B. Ion-Exchange Chromatography (IEX):
Modification of arginine neutralizes its positive charge, leading to a decrease in the protein's isoelectric point (pI).[5] This property can be exploited for separation using anion-exchange chromatography.
-
Equilibrate an anion-exchange column with a low-salt starting buffer.
-
Load the reaction mixture onto the column. Unmodified and partially modified proteins may not bind as strongly as the fully modified protein.
-
Elute the bound proteins with a linear gradient of increasing salt concentration.
C. Hydrophobic Interaction Chromatography (HIC):
The addition of the biphenyl group increases the hydrophobicity of the protein.[5] HIC can be used to separate proteins based on this change.
-
Add a high-concentration salt solution (e.g., ammonium sulfate) to the reaction mixture to match the starting buffer conditions.[5]
-
Load the sample onto an equilibrated HIC column.[5]
-
Elute the bound proteins with a descending salt gradient.[5] The more hydrophobic, modified protein will elute at a lower salt concentration.
Protocol 3: Downstream Analysis by Mass Spectrometry
Mass spectrometry is the most definitive method for confirming and identifying the sites of BPG modification.[5]
1. Protein Digestion:
-
Following modification and purification, the protein is subjected to enzymatic digestion.
-
Important: Use a protease that does not cleave at arginine, such as Lys-C, to ensure the modified arginine remains within a peptide for identification.[1] Trypsin, which cleaves at both lysine and arginine, may be inhibited at modified arginine sites.[7]
2. LC-MS/MS Analysis:
-
The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[1][8]
-
Modern high-resolution mass spectrometers are essential for accurately identifying the mass shift corresponding to the BPG adduct.[8]
3. Data Analysis:
-
The MS/MS data is searched against a protein database using software that allows for the specification of variable modifications.[8]
-
The mass of the BPG adduct (+210.07 Da for a 1:1 adduct) should be included as a potential modification on arginine residues.
-
The analysis will identify the specific peptides containing modified arginine residues, thus pinpointing the sites of modification within the protein sequence.
Visualizations
Reaction of this compound with Arginine
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Biphenylglyoxal Hydrate for Enzyme Active Site Mapping
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Biphenylglyoxal hydrate is a dicarbonyl compound that serves as a valuable chemical probe for the identification and characterization of essential arginine residues within enzyme active sites. The reactivity of its glyoxal moiety towards the guanidinium group of arginine allows for covalent modification, often leading to enzyme inactivation. This specific interaction provides a powerful tool for mapping the active site, elucidating enzyme mechanisms, and screening for potential inhibitors. These application notes provide an overview of the utility of this compound and detailed protocols for its use in enzyme research.
Principle of Action
The primary mechanism of action for this compound involves the specific and covalent modification of arginine residues. The electrophilic dicarbonyl group of the glyoxal reacts with the nucleophilic guanidinium group of arginine under mild physiological conditions (pH 7-8). This reaction forms a stable cyclic adduct, effectively neutralizing the positive charge of the arginine residue. Since arginine residues are frequently involved in substrate binding (particularly for anionic substrates or cofactors) and catalysis, their modification by this compound can lead to a measurable loss of enzyme activity. By correlating the rate of inactivation with the stoichiometry of modification, researchers can infer the presence of essential arginine residues in the enzyme's active site.
Applications
-
Identification of Essential Arginine Residues: Determining the functional importance of specific arginine residues in enzyme catalysis and substrate binding.
-
Active Site Mapping: Probing the topology and chemical environment of enzyme active sites.
-
Enzyme Inhibition Studies: Characterizing the kinetics and mechanism of irreversible enzyme inhibition.
-
Drug Discovery: Serving as a scaffold or tool compound for the development of novel enzyme inhibitors targeting arginine-rich active sites.
Quantitative Data on Enzyme Inhibition by Arginine-Modifying Glyoxals
While specific kinetic data for this compound is not extensively available in the public domain, the following table provides representative data for the inhibition of various enzymes by the related arginine-modifying compound, methylglyoxal. This data is intended to be illustrative of the potential potency and selectivity of glyoxal derivatives.
| Enzyme | Organism | Inhibitor | Concentration (mM) | Incubation Time (h) | % Inhibition | Reference |
| Glucose-6-phosphate dehydrogenase (G6PD) | Bovine | Methylglyoxal | 0.5 | 2 | ~50% | [1][2] |
| Isocitrate dehydrogenase (IDH) | Porcine | Methylglyoxal | 0.5 | 2 | ~60% | [1][2] |
| Malic enzyme (ME) | Porcine | Methylglyoxal | 2.5 | 3 | ~40% | [1][2] |
Experimental Protocols
Protocol 1: Determination of Enzyme Inactivation by this compound
This protocol outlines the steps to assess the inhibitory effect of this compound on a target enzyme.
Materials:
-
Purified target enzyme of known concentration.
-
This compound stock solution (e.g., 100 mM in a suitable organic solvent like DMSO, freshly prepared).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5).
-
Substrate for the target enzyme.
-
Microplate reader or spectrophotometer.
-
96-well plates or cuvettes.
Procedure:
-
Enzyme Preparation: Prepare a working solution of the target enzyme in the assay buffer to a final concentration suitable for the activity assay.
-
Inhibitor Dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Include a vehicle control (buffer with the same concentration of organic solvent used for the stock solution).
-
Incubation: In a 96-well plate or microcentrifuge tubes, mix the enzyme solution with each concentration of the this compound dilution (and the vehicle control). Incubate the mixtures at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30 minutes).
-
Activity Assay: Initiate the enzymatic reaction by adding the substrate to each well/tube.
-
Data Acquisition: Measure the rate of the enzymatic reaction using a microplate reader or spectrophotometer by monitoring the change in absorbance or fluorescence over time.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Normalize the rates relative to the vehicle control (defined as 100% activity).
-
Plot the percentage of enzyme activity versus the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
-
Protocol 2: Time-Dependent Inactivation and Determination of Kinetic Parameters
This protocol is used to characterize the kinetics of irreversible inhibition.
Materials:
-
Same as Protocol 1.
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare the enzyme and a fixed concentration of this compound (typically a concentration that gives significant but not complete inhibition in a reasonable timeframe, e.g., 2-5 times the IC50).
-
Time-Course Incubation: Mix the enzyme and the inhibitor. At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), take an aliquot of the incubation mixture and dilute it significantly into the assay buffer containing the substrate. This dilution should be large enough to stop further inactivation by effectively lowering the inhibitor concentration.
-
Activity Measurement: Immediately measure the residual enzyme activity for each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining enzyme activity against the incubation time.
-
For a pseudo-first-order reaction, this plot should be linear. The negative slope of this line represents the apparent inactivation rate constant (k_obs).
-
Repeat this experiment with several different concentrations of this compound.
-
Plot the k_obs values against the inhibitor concentrations. The resulting plot can be used to determine the inactivation rate constant (k_inact) and the dissociation constant (K_i) of the inhibitor.
-
Protocol 3: Substrate Protection Assay to Confirm Active Site Modification
This protocol helps to verify that the inactivation by this compound occurs at the enzyme's active site.
Materials:
-
Same as Protocol 1.
-
A known substrate or a competitive inhibitor of the enzyme.
Procedure:
-
Enzyme-Substrate Mixture: Prepare two sets of enzyme solutions. In one set, pre-incubate the enzyme with a saturating concentration of its substrate or a competitive inhibitor for a short period (e.g., 5-10 minutes) to allow for binding to the active site. The second set will contain only the enzyme in the assay buffer.
-
Inhibitor Addition: Add this compound (at a concentration that causes significant inhibition, e.g., the IC50 value) to both sets of enzyme solutions.
-
Incubation: Incubate both mixtures for a fixed time period during which significant inactivation is known to occur in the absence of the substrate.
-
Activity Measurement: Measure the residual enzyme activity in both sets. To measure the activity of the substrate-protected sample, it may be necessary to dilute the sample to reduce the concentration of the protecting substrate, or use an alternative substrate if possible.
-
Data Analysis: Compare the remaining enzyme activity in the presence and absence of the protecting substrate. If the substrate protects the enzyme from inactivation by this compound, it provides strong evidence that the modification occurs within the active site.
Visualizations
Caption: Mechanism of enzyme inactivation by this compound.
Caption: General workflow for active site mapping using this compound.
References
Probing the Interactome: Advanced Cross-Linking Studies Using 4-Biphenylglyoxal Hydrate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing 4-biphenylglyoxal hydrate and its derivatives in cross-linking mass spectrometry (XL-MS) studies. These arginine-selective cross-linkers offer a powerful tool to investigate protein-protein and protein-RNA interactions, providing critical insights into cellular signaling, protein complex architecture, and drug target validation.
Introduction
Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a robust technique for identifying protein-protein interactions (PPIs) and mapping their interfaces. While traditional cross-linkers primarily target lysine residues, the development of arginine-selective reagents, such as aromatic glyoxal derivatives, has significantly expanded the scope of these studies. Arginine is a key residue often found at protein interaction interfaces, and its selective modification provides complementary structural information that is often unattainable with lysine-targeting chemistries.
This compound and its analogues are aromatic glyoxal cross-linkers (ArGOs) that specifically react with arginine residues, enabling the formation of arginine-arginine (R-R) cross-links. Furthermore, hetero-bifunctional derivatives have been developed to link arginine to other residues, such as lysine (K-R), further enhancing the coverage of protein interaction surfaces. These tools are invaluable for elucidating the structure of protein complexes, understanding dynamic conformational changes, and identifying potential therapeutic targets.
Applications
-
Mapping Protein-Protein Interaction Interfaces: Precisely identify the binding sites between interacting proteins, providing high-resolution structural information.
-
Characterizing Protein Complex Topology: Elucidate the arrangement of subunits within multi-protein complexes.
-
Studying Conformational Changes: Detect structural rearrangements in proteins upon ligand binding, post-translational modification, or other stimuli.
-
Validating Drug Targets: Confirm the interaction between a drug candidate and its protein target and map the binding site.
-
Investigating Protein-RNA Interactions: Glyoxal derivatives can also be used to probe the structure of RNA and identify protein-RNA interaction sites.
Quantitative Data Presentation
The following tables summarize quantitative data from cross-linking experiments using arginine-selective (ArGOs) and lysine-arginine (KArGO) cross-linkers on various protein complexes. This data highlights the utility of these reagents in providing novel structural insights.
Table 1: Number of Identified Cross-Linked Peptide Pairs for Model Proteins using ArGO Cross-linkers.
| Model Protein | ArGO1 (0.5 mM) | ArGO1 (1.0 mM) | ArGO2 (0.5 mM) | ArGO2 (1.0 mM) | ArGO3 (0.5 mM) | ArGO3 (1.0 mM) |
| BSA | 25 | 30 | 28 | 35 | 22 | 28 |
| Catalase | 18 | 22 | 20 | 25 | 15 | 20 |
| Aldolase | 15 | 19 | 17 | 21 | 12 | 16 |
| Ovalbumin | 12 | 16 | 14 | 18 | 10 | 14 |
| Concanavalin A | 10 | 13 | 11 | 15 | 8 | 11 |
| Lysozyme | 8 | 10 | 9 | 12 | 6 | 9 |
| Median | 13.5 | 17.5 | 15.5 | 19.5 | 11 | 15 |
Data adapted from a study on aromatic glyoxal cross-linkers (ArGOs) for arginine-arginine cross-linking. The numbers represent the identified peptide pairs for each model protein at different cross-linker concentrations.
Table 2: Comparison of Inter-Protein Cross-Links Identified in the CNGP Complex.
| Cross-Linker | Number of Inter-Protein Cross-Links |
| DSS (Lysine-Lysine) | 28 |
| ArGO1 (Arginine-Arginine) | 8 |
| KArGO (Lysine-Arginine) | 37 |
This table compares the number of inter-protein cross-links identified in the Cbf5-Nop10-Gar1-Pus1 (CNGP) complex using a traditional lysine-lysine cross-linker (DSS), an arginine-arginine cross-linker (ArGO1), and a lysine-arginine cross-linker (KArGO). The data demonstrates that KArGO provides the most comprehensive coverage of the protein-protein interface.[1]
Table 3: Impact of Arginine-Selective Cross-Linking Data on Rosetta Docking Accuracy for the Nop10-Cbf5 Interaction.
| Restraints Used for Docking | Largest Cluster Size | RMSD of Largest Cluster (Å) |
| DSS (K-K) | 150 | >10 |
| ArGO1 (R-R) | 200 | >10 |
| DSS + ArGO1 (K-K + R-R) | 350 | < 5 |
| KArGO (K-R) | 400 | < 3 |
This table illustrates how the inclusion of distance restraints from arginine-selective cross-linkers significantly improves the accuracy of protein-protein docking simulations using Rosetta. The root-mean-square deviation (RMSD) from the native structure is substantially lower when ArGO1 and KArGO data are included.[1]
Experimental Protocols
Protocol 1: In Vitro Protein Cross-Linking using this compound Derivatives (ArGOs)
This protocol describes a general procedure for the in vitro cross-linking of purified proteins or protein complexes using arginine-selective cross-linkers.
Materials:
-
Purified protein or protein complex (0.1-1 mg/mL in a suitable buffer, e.g., HEPES)
-
This compound derivative (e.g., ArGO1, ArGO2, or ArGO3) stock solution (10-50 mM in DMSO)
-
Cross-linking buffer: 50 mM HEPES, 50 mM sodium borate, pH 7.0-8.0
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M ammonium bicarbonate
-
SDS-PAGE reagents
-
Mass spectrometry-grade reagents (trypsin, DTT, iodoacetamide, formic acid, acetonitrile)
Procedure:
-
Sample Preparation: Prepare the protein sample in the cross-linking buffer. If the initial buffer is incompatible, perform a buffer exchange using a desalting column or dialysis.
-
Cross-Linking Reaction:
-
Add the ArGO stock solution to the protein solution to a final concentration of 0.1-1.0 mM. The optimal concentration should be determined empirically for each system.
-
Incubate the reaction mixture at room temperature (or 37°C for some complexes) for 10-30 minutes.
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15-20 minutes at room temperature.
-
Analysis of Cross-Linking Efficiency:
-
Take an aliquot of the reaction mixture and analyze it by SDS-PAGE to visualize the formation of higher molecular weight bands, indicating successful cross-linking.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the cross-linked protein sample by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
Acidify the digested peptide mixture with formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 StageTip.
-
Analyze the desalted peptides by LC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use specialized software (e.g., pLink, XlinkX, MeroX) to identify the cross-linked peptides from the MS/MS data.
-
Validate the identified cross-links and map them onto the protein structures.
-
Protocol 2: In Vivo RNA Structure Probing using Phenylglyoxal
This protocol outlines a general method for probing RNA structure within living cells using phenylglyoxal, a derivative of glyoxal.
Materials:
-
Cell culture of interest (e.g., yeast, bacteria, mammalian cells)
-
Phenylglyoxal (PGO) stock solution (e.g., 1 M in DMSO)
-
Cell growth medium
-
Phosphate-buffered saline (PBS) or appropriate buffer for cell washing
-
RNA extraction kit
-
Reverse transcription reagents
-
Primers specific to the RNA of interest
-
Reagents for denaturing polyacrylamide gel electrophoresis (PAGE)
Procedure:
-
Cell Culture and Treatment:
-
Grow cells to the desired density.
-
Add phenylglyoxal to the cell culture medium to a final concentration of 25-100 mM. The optimal concentration and incubation time (typically 5-15 minutes) should be determined empirically.[2]
-
-
Cell Harvesting and RNA Extraction:
-
Harvest the cells by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Extract total RNA using a standard RNA extraction protocol (e.g., Trizol or a commercial kit).
-
-
Reverse Transcription:
-
Perform reverse transcription on the extracted RNA using a primer specific to the RNA of interest. The reverse transcriptase will stall one nucleotide before the glyoxal-modified guanine residue.
-
-
Analysis of RT Stops:
-
Analyze the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder generated from untreated RNA.
-
The positions of the reverse transcription stops indicate the locations of accessible and unpaired guanine residues in the RNA structure.[3]
-
-
High-Throughput Analysis (Optional):
-
For transcriptome-wide analysis, the cDNA library can be prepared for next-generation sequencing (e.g., Structure-seq).
-
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Conclusion
This compound and its derivatives are powerful and versatile tools for modern structural biology and drug discovery. By enabling the specific cross-linking of arginine residues, these reagents provide crucial data on protein-protein and protein-RNA interactions that are often inaccessible with traditional methods. The detailed protocols and quantitative data presented in these application notes provide a solid foundation for researchers to incorporate these advanced techniques into their workflows, ultimately accelerating our understanding of complex biological systems.
References
Troubleshooting & Optimization
Preventing non-specific modification with 4-Biphenylglyoxal hydrate
Welcome to the Technical Support Center for 4-Biphenylglyoxal Hydrate. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound for targeted protein modification. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the specific modification of arginine residues while minimizing non-specific reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a dicarbonyl-containing chemical reagent designed for the selective modification of arginine residues in proteins and peptides. Its primary application is to probe the functional role of specific arginine residues within a protein's structure, such as in enzyme active sites or protein-protein interaction domains. By modifying the guanidinium group of arginine, researchers can assess the impact on protein function, stability, and interactions.
Q2: What is the mechanism of action for arginine modification by this compound?
The reaction mechanism involves the covalent modification of the nucleophilic guanidinium group of arginine by the two adjacent carbonyl groups of this compound. This reaction is most efficient under mild alkaline conditions (pH 7-9) and results in the formation of a stable cyclic adduct.[1] This modification neutralizes the positive charge of the arginine residue and introduces a bulky biphenyl group, which can disrupt ionic interactions and sterically hinder binding events.
Q3: What are the potential non-specific targets for this compound?
While this compound is highly selective for arginine, non-specific modification of other nucleophilic amino acid residues can occur, particularly under suboptimal reaction conditions. The primary off-targets include the ε-amino group of lysine, the thiol group of cysteine, the imidazole group of histidine, and the N-terminal α-amino group of the protein.
Q4: How can I quench the modification reaction?
To stop the reaction and prevent further modification, excess this compound can be quenched by adding a scavenger reagent. Common quenching agents include molecules with primary amines, such as Tris buffer, glycine, or free arginine. Alternatively, the unreacted reagent can be removed from the protein sample by dialysis or gel filtration.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during protein modification experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Arginine Modification | Suboptimal pH: The reaction is highly pH-dependent, with efficiency dropping outside the optimal range. | Ensure the reaction buffer is within the optimal pH range of 7.0-9.0. Prepare fresh buffer and verify the pH before starting the experiment. |
| Inaccessible Arginine Residues: The target arginine(s) may be buried within the protein's tertiary structure. | Consider including a mild denaturant (e.g., low concentrations of urea or guanidine hydrochloride) to partially unfold the protein and increase accessibility. Note that this may impact the protein's native function. | |
| Reagent Degradation: this compound can degrade over time, especially when in solution. | Prepare fresh solutions of this compound immediately before each experiment. Store the solid reagent under appropriate conditions (cool and dry). | |
| High Levels of Non-Specific Modification | pH is too High: While the reaction with arginine is favored at alkaline pH, very high pH values can increase the reactivity of other nucleophilic residues, such as lysine. | Optimize the pH to find a balance between efficient arginine modification and minimal side reactions. A pH range of 7.0-8.0 is often a good starting point for maximizing specificity. |
| Excessive Reagent Concentration: A very high molar excess of this compound can drive reactions with less reactive side chains. | Perform a titration experiment to determine the lowest effective concentration of the reagent that provides sufficient arginine modification. A 10- to 100-fold molar excess over the protein is a typical starting range. | |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the accumulation of non-specific modifications. | Monitor the reaction over time to identify the point at which arginine modification is complete, and quench the reaction promptly. | |
| Protein Precipitation | Over-modification: Extensive modification of surface residues can alter the protein's solubility properties. | Reduce the concentration of this compound and/or the reaction time. |
| Solvent Incompatibility: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be incompatible with the protein at the final concentration. | Minimize the volume of organic solvent added to the reaction mixture. Ensure the final concentration of the organic solvent is below a level that affects protein stability. |
Data Presentation
Table 1: Recommended Reaction Conditions for Selective Arginine Modification
| Parameter | Recommended Range | Rationale |
| pH | 7.0 - 9.0 | The reaction with the guanidinium group of arginine is favored in this pH range. |
| Temperature | 25°C - 37°C | Provides a sufficient rate of reaction without promoting protein denaturation. |
| Molar Excess of Reagent | 10 - 100 fold (over protein) | A molar excess drives the reaction towards completion. Optimization is key to minimize off-target effects. |
| Buffer System | Bicarbonate, Borate, or Phosphate | Avoid buffers containing primary or secondary amines (e.g., Tris) as they will compete for the reagent. |
Table 2: Relative Reactivity of Amino Acids with Phenylglyoxal Derivatives
| Amino Acid | Relative Reactivity | Notes |
| Arginine | +++++ | Primary target due to the high nucleophilicity of the guanidinium group. |
| Cysteine | +++ | The thiol group can be reactive, especially if deprotonated at higher pH. |
| Lysine | ++ | The ε-amino group can react, particularly at higher pH and reagent concentrations. |
| Histidine | ++ | The imidazole ring can exhibit some reactivity. |
| N-terminal α-amino | + | Can be a site of non-specific modification. |
This table provides a qualitative comparison based on data for phenylglyoxal and its analogs. The exact relative reactivities may vary for this compound.
Experimental Protocols
Protocol 1: Optimizing Reaction Conditions for Selective Arginine Modification
-
Protein Preparation: Prepare a stock solution of the target protein in a suitable amine-free buffer (e.g., 50 mM sodium phosphate, pH 7.5).
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in a minimal amount of a compatible organic solvent (e.g., DMSO or ethanol).
-
Reaction Setup: In a series of microcentrifuge tubes, set up reactions with varying molar excesses of this compound (e.g., 10x, 50x, 100x over the protein concentration). Also, consider testing a range of pH values (e.g., 7.0, 7.5, 8.0, 8.5).
-
Incubation: Incubate the reactions at a constant temperature (e.g., 25°C) and take aliquots at different time points (e.g., 30 min, 1 hr, 2 hr, 4 hr).
-
Quenching: Stop the reaction in the aliquots by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM.
-
Analysis: Analyze the samples by mass spectrometry to determine the extent of modification on arginine and other residues. This will allow for the determination of the optimal conditions for selective arginine modification.
Mandatory Visualizations
Caption: Workflow for optimizing selective arginine modification.
References
Technical Support Center: Removal of Excess 4-Biphenylglyoxal Hydrate from Protein Samples
Welcome to the Technical Support Center for the removal of excess 4-Biphenylglyoxal hydrate from protein samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful purification of your modified protein samples.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after a protein modification reaction?
A1: The removal of unreacted this compound is a critical step for several reasons. Residual reagent can interfere with downstream applications by reacting with other molecules in your assay, leading to inaccurate results. Furthermore, it can complicate analytical techniques such as mass spectrometry by causing ion suppression or appearing as contaminating peaks. For in-vivo or cell-based assays, the presence of the unreacted compound could induce toxicity or other off-target effects.
Q2: What are the most common methods for removing small molecules like this compound from protein samples?
A2: The three most widely used techniques for this purpose are dialysis, size-exclusion chromatography (also known as desalting or gel filtration), and protein precipitation.[1][2] The choice of method depends on factors such as the volume of your sample, the required purity, the stability of your protein, and the available equipment.[3]
Q3: How do I choose the best removal method for my specific protein and experiment?
A3: The selection of the optimal method depends on your experimental needs:
-
Dialysis is a gentle method suitable for large sample volumes and is effective for removing small molecules.[3] It is a good choice when processing time is not a major constraint.
-
Size-Exclusion Chromatography (Desalting Columns) is a rapid and efficient method for smaller sample volumes and provides excellent separation of small molecules from proteins.[1][4] It is ideal when speed is important.
-
Protein Precipitation is useful for concentrating a dilute protein sample while simultaneously removing contaminants.[5][6] However, it may cause protein denaturation and the protein pellet can sometimes be difficult to resolubilize.[5]
Q4: How can I determine if the removal of this compound was successful?
A4: The efficiency of the removal process can be assessed by quantifying the amount of residual this compound in your protein sample. This can be achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[7][8][9] UV-Vis spectroscopy can also be used to detect the presence of aromatic compounds like this compound.[10]
Troubleshooting Guides
This section addresses common issues encountered during the removal of excess this compound.
Issue 1: Low Protein Recovery After Purification
| Potential Cause | Recommended Solution |
| Protein precipitation during dialysis. | The protein may be unstable in the dialysis buffer. Try a different buffer with varying pH or ionic strength. Consider adding stabilizing agents such as glycerol or arginine. If the protein was initially in a denaturing buffer (e.g., containing urea), a gradual dialysis against decreasing concentrations of the denaturant is recommended to facilitate proper refolding and prevent aggregation.[11] |
| Protein loss on the size-exclusion column. | The protein might be interacting with the column resin. Increase the salt concentration in the equilibration buffer (e.g., to 150 mM NaCl) to minimize non-specific binding. Ensure the protein is not aggregated before loading, as aggregates can be retained on the column.[12][13] |
| Incomplete resolubilization of the protein pellet after precipitation. | The protein may have denatured and aggregated during precipitation. Try using a stronger solubilization buffer containing denaturants like urea or guanidine hydrochloride, or a mild detergent.[14] Gentle heating and vortexing can also aid in resolubilization.[14] |
| Protein loss during sample handling. | With any purification method, some sample loss is inevitable.[13] To minimize this, ensure careful transfer of solutions and, if possible, start with a higher initial protein concentration. |
Issue 2: Incomplete Removal of this compound
| Potential Cause | Recommended Solution |
| Inefficient dialysis. | Ensure a sufficiently large volume of dialysis buffer (at least 100 times the sample volume) and perform multiple buffer changes to maintain a steep concentration gradient.[15] Agitation of the dialysis buffer can also improve efficiency.[15] The dialysis membrane's Molecular Weight Cut-Off (MWCO) should be appropriate to allow the small molecule to pass through freely while retaining the protein.[15] |
| Suboptimal size-exclusion chromatography conditions. | Ensure the column is properly equilibrated with the desired buffer. The sample volume should not exceed the column's recommended capacity to ensure good separation.[16] |
| Contaminants trapped in the precipitated protein pellet. | Wash the protein pellet with the precipitation solvent (e.g., cold acetone) to remove residual supernatant containing the unreacted reagent before resolubilization.[5] |
Issue 3: Protein Aggregation or Precipitation During the Removal Process
| Potential Cause | Recommended Solution |
| Buffer conditions are not optimal for protein stability. | The pH of the buffer should be at least one pH unit away from the protein's isoelectric point (pI) to maintain a net charge and promote solubility.[17] Adjusting the ionic strength of the buffer can also help prevent aggregation.[18] |
| High protein concentration. | If the protein is prone to aggregation, performing the removal process with a more dilute protein solution may be beneficial. The purified protein can be concentrated afterward if necessary.[19] |
| Rapid change in solvent conditions (especially during dialysis from a denaturant). | As mentioned previously, a stepwise dialysis with gradually decreasing concentrations of the denaturant is recommended to allow for proper protein refolding.[11] |
Quantitative Data Presentation
The following table summarizes the typical performance of the three common methods for removing small molecules like this compound. Please note that the actual efficiencies can vary depending on the specific protein, buffer conditions, and experimental execution.
| Method | Reagent Removal Efficiency | Typical Protein Recovery | Processing Time | Sample Volume | Key Advantages | Key Disadvantages |
| Dialysis | >99% (with sufficient buffer changes) | >90% | 4 hours to overnight | Wide range (µL to L) | Gentle, suitable for large volumes. | Time-consuming. |
| Size-Exclusion Chromatography (Desalting) | >95% | >95% | <10 minutes per sample | Small to moderate (µL to mL) | Fast, high recovery.[4] | Can lead to sample dilution. |
| Protein Precipitation (Acetone) | >90% | 80-100% | ~1-2 hours | Wide range (µL to mL) | Concentrates the protein sample.[5] | Risk of protein denaturation and difficulty in resolubilization.[5] |
Experimental Protocols
Protocol 1: Removal of this compound using Dialysis
This protocol is suitable for gentle and effective removal of the excess reagent from larger sample volumes.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 3.5 kDa or 7 kDa, ensuring it is significantly smaller than the molecular weight of your protein).
-
Dialysis buffer (a buffer in which your protein is stable and soluble).
-
A large beaker or container.
-
A magnetic stir plate and stir bar.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.
-
Load the protein sample into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.
-
Place the sealed dialysis bag/cassette in a beaker containing the dialysis buffer. The volume of the dialysis buffer should be at least 100 times the volume of the sample.[15]
-
Place the beaker on a magnetic stir plate and add a stir bar to the buffer (outside the dialysis bag). Stir gently at 4°C.
-
Allow dialysis to proceed for 2-4 hours.
-
Change the dialysis buffer. Discard the old buffer and replace it with fresh dialysis buffer.
-
Continue dialysis for another 2-4 hours or overnight at 4°C.
-
For highly efficient removal, a third buffer change can be performed.
-
Carefully remove the dialysis bag/cassette from the buffer and recover the purified protein sample.
Protocol 2: Removal of this compound using a Desalting Column (Size-Exclusion Chromatography)
This protocol is ideal for rapid buffer exchange and removal of the reagent from smaller sample volumes.
Materials:
-
A pre-packed desalting column (e.g., a spin column with a 7K MWCO).
-
Equilibration/elution buffer (the buffer you want your protein to be in).
-
Collection tubes.
-
A centrifuge with a rotor compatible with the spin columns.
Procedure:
-
Prepare the desalting column according to the manufacturer's protocol. This typically involves removing the storage buffer by centrifugation.
-
Equilibrate the column by adding the equilibration buffer and centrifuging. Repeat this step 2-3 times to ensure the original buffer is completely replaced.
-
Place the equilibrated column into a new collection tube.
-
Slowly apply your protein sample to the center of the resin bed.
-
Centrifuge the column according to the manufacturer's instructions to collect the purified, desalted protein sample in the collection tube. The excess this compound will be retained in the column matrix.
Protocol 3: Removal of this compound using Acetone Precipitation
This protocol is useful for concentrating the protein sample while removing the reagent.
Materials:
-
Ice-cold acetone (-20°C).
-
Microcentrifuge tubes.
-
A refrigerated microcentrifuge.
-
Resolubilization buffer (a buffer suitable for your downstream application, which may need to contain denaturants for efficient resolubilization).
Procedure:
-
Place your protein sample in a microcentrifuge tube.
-
Add at least 4 volumes of ice-cold acetone to the protein solution.
-
Vortex briefly and incubate the mixture at -20°C for at least 60 minutes to allow the protein to precipitate.
-
Centrifuge the tube at high speed (e.g., 13,000-15,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.
-
Carefully decant and discard the supernatant which contains the acetone and the dissolved this compound.
-
(Optional) To improve purity, you can wash the pellet by adding a smaller volume of cold acetone, vortexing gently, and repeating the centrifugation step.
-
Allow the protein pellet to air-dry for a short period (5-10 minutes) to remove residual acetone. Do not over-dry the pellet as it may become difficult to dissolve.[6]
-
Resuspend the protein pellet in the desired volume of your chosen resolubilization buffer. Vortex and/or gently heat to aid in dissolving the pellet.
Visualizations
Caption: Workflow for removing excess this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. Overview of dialysis, desalting, buffer exchange and protein concentration | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 4. Desalting and Gel Filtration Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Quality assessment and optimization of purified protein samples: why and how? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Technical Support Center: 4-Biphenylglyoxal Hydrate in Protein Modification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 4-Biphenylglyoxal hydrate in protein modification experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a specialized research chemical used for the targeted modification of proteins. As a derivative of phenylglyoxal, its primary application is the selective modification of the guanidinium group of arginine residues.[1] This specificity allows researchers to investigate the functional importance of arginine in various biological processes, including enzyme catalysis, protein-protein interactions, and protein structure.[1][2]
Q2: What is the mechanism of reaction between this compound and arginine?
The reaction involves the α-dicarbonyl moiety of this compound reacting with the nucleophilic guanidinium group of an arginine residue. This typically occurs under mild alkaline conditions (pH 7-9) and results in the formation of a stable cyclic adduct, often a dihydroxyimidazolidine derivative.[1] This modification neutralizes the positive charge of the arginine side chain.[2]
Q3: What are the expected mass shifts for an arginine residue modified by this compound?
The modification of an arginine residue by a phenylglyoxal derivative results in a specific mass increase. For accurate mass determination, high-resolution mass spectrometry is recommended. The modification can result in different adducts, such as a dihydroxyimidazolidine adduct or a hydroimidazolone adduct (formed by dehydration), leading to different mass shifts.[3] It is crucial to calculate the expected mass shift based on the specific adduct formed and the molecular weight of this compound, accounting for any loss of water molecules during the reaction.[3][4]
Q4: Can this compound react with other amino acid residues?
While this compound exhibits high specificity for arginine, potential side reactions with other nucleophilic amino acid side chains can occur, though generally to a much lesser extent.[5]
-
Lysine: The ε-amino group of lysine is a potential site for off-target modification. However, phenylglyoxal derivatives are known to be much less reactive with the ε-amino group of lysine compared to other glyoxals like methylglyoxal and glyoxal.[5]
-
Cysteine: The thiol group of cysteine is highly nucleophilic and can react with α-dicarbonyl compounds.[5]
-
Histidine: The imidazole ring of histidine can also participate in reactions with aldehydes.[5]
-
Other Amino Acids: Other amino acids with nucleophilic side chains, such as serine and threonine (hydroxyl groups), and aspartic and glutamic acid (carboxyl groups), are generally considered much less reactive towards phenylglyoxal derivatives under typical reaction conditions.[5][6]
Q5: How does the modification of arginine residues affect enzymatic digestion for mass spectrometry analysis?
Modification of an arginine residue by this compound will inhibit cleavage at that site by trypsin, which specifically cleaves at the C-terminal side of arginine and lysine residues.[3] To achieve adequate sequence coverage of a modified protein, it is advisable to use an alternative or complementary protease, such as Glu-C, or a non-specific protease.[3]
Troubleshooting Guides
Problem 1: Protein Precipitation During or After Modification
Symptoms:
-
Visible turbidity or formation of a pellet in the reaction tube.
-
Loss of protein concentration in the supernatant after centrifugation.
Possible Causes and Solutions:
| Cause | Solution |
| Change in Net Charge: Modification of positively charged arginine residues neutralizes their charge, which can alter the protein's overall electrostatic profile and disrupt stabilizing salt bridges, leading to aggregation.[2] | - Conduct the modification at a pH that is at least 1-2 units away from the protein's isoelectric point (pI) to maintain a net surface charge.[2]- Perform a small-scale pilot study to determine the optimal pH for your specific protein. |
| High Concentrations: High concentrations of the protein or the modifying reagent increase the likelihood of intermolecular interactions and aggregation.[2] | - Decrease the concentration of the protein and/or this compound.- Perform a concentration titration to find the optimal balance between modification efficiency and solubility. |
| Suboptimal Buffer Conditions: The buffer composition, including its type and ionic strength, is critical for protein stability.[2] | - Change the buffer type (e.g., phosphate, HEPES).- Adjust the ionic strength by adding salts like NaCl (typically 50-200 mM). |
| Conformational Changes: Alteration of surface charges can lead to protein unfolding, exposing hydrophobic patches that can interact and cause aggregation.[2] | - Add stabilizing excipients to the buffer, such as glycerol, sucrose, or arginine.[2] |
Problem 2: Low or No Modification Efficiency
Symptoms:
-
Mass spectrometry analysis shows a low percentage of modified protein.
-
No significant change in protein function is observed where one is expected.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can lead to inefficient modification. | - Ensure the reaction pH is within the optimal range of 7.0-9.0.[7]- Optimize the reaction temperature (typically 25°C - 37°C) and incubation time (1-4 hours).[7] |
| Insufficient Reagent Concentration: The molar excess of this compound may be too low. | - Increase the molar excess of the reagent. A range of 10 to 100-fold molar excess is a good starting point, but this may need to be optimized for your specific protein.[7] |
| Inaccessible Arginine Residues: The target arginine residues may be buried within the protein's structure and inaccessible to the reagent. | - Consider performing the modification under partially denaturing conditions, but be aware that this can affect the protein's native structure and function. |
| Reagent Degradation: this compound solutions should be prepared fresh before use. | - Always use a freshly prepared stock solution of the reagent.[2] |
Problem 3: Ambiguous Mass Spectrometry Results
Symptoms:
-
Difficulty in identifying the modified peptide in the mass spectrum.
-
Uncertainty in pinpointing the exact site of modification.
-
Complex fragmentation spectra.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Mass Shift Calculation: The theoretical mass shift for the modification was not calculated correctly. | - Accurately calculate the expected monoisotopic mass of the adduct, accounting for the loss of any water molecules.[4] |
| Multiple Modification Sites: The peptide contains multiple arginine residues, making it difficult to determine which one is modified. | - Carefully analyze the MS/MS spectrum for a complete b- or y-ion series leading up to the modified residue, followed by a mass shift in subsequent ions.[4] |
| Altered Fragmentation Pathways: The modification can change how the peptide fragments in the mass spectrometer.[4] | - Use different fragmentation techniques (e.g., CID, HCD, ETD) to obtain complementary data. ETD can be particularly useful for preserving the modification on the peptide backbone.[4]- Look for characteristic neutral losses or reporter ions from the modification itself.[4] |
Experimental Protocols
General Protocol for Protein Modification with this compound
This is a generalized protocol that should be optimized for each specific protein of interest.
Materials:
-
Purified protein of interest
-
This compound
-
Reaction Buffer (e.g., 100 mM sodium phosphate or sodium bicarbonate, pH 8.0)[7]
-
Organic Solvent (e.g., DMSO or ethanol)
-
Quenching Solution (optional, e.g., 1 M Tris-HCl, pH 8.0)[7]
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.[1]
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in a suitable organic solvent like DMSO.[1][7]
-
Modification Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. A 10- to 100-fold molar excess is a common starting point.[7]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for 1-4 hours.[7]
-
Quenching (Optional): The reaction can be stopped by adding a quenching reagent containing a primary amine, such as Tris buffer, to consume the excess glyoxal.[1]
-
Purification: Remove excess reagent and byproducts by using a desalting column or through dialysis against a suitable storage buffer.[1][7]
-
Analysis: Confirm the modification and identify the modified residues using techniques such as SDS-PAGE and mass spectrometry.[1]
Data Presentation: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | The reaction rate generally increases with higher pH.[7] |
| Temperature | 25°C - 37°C | Higher temperatures can increase the reaction rate but may compromise protein stability.[7] |
| Molar Excess of Reagent | 10 - 100 fold | The optimal molar excess is protein-dependent and should be determined empirically.[7] |
| Reaction Time | 1 - 4 hours | Should be optimized for the specific protein and desired level of modification.[7] |
| Compatible Buffers | Sodium phosphate, Sodium bicarbonate | Amine-containing buffers (e.g., Tris) should be avoided during the reaction as they can react with the glyoxal.[1] |
Visualizations
Caption: A general experimental workflow for the modification of proteins using this compound.
Caption: Workflow for the identification of modified arginine residues by mass spectrometry.
Caption: A logical workflow for troubleshooting protein precipitation during modification experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination/Michael addition under commonly used moderately high-temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Improving the stability of 4-Biphenylglyoxal hydrate solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 4-Biphenylglyoxal hydrate solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound solutions?
A1: The stability of this compound in solution is primarily influenced by several factors, including pH, temperature, light exposure, and the type of solvent used.[1][2] Like other α-oxoaldehydes, it is susceptible to degradation pathways such as hydrolysis, oxidation, and polymerization.[2][3][4]
Q2: What are the visible signs of degradation in a this compound solution?
A2: A common indicator of degradation is a change in the solution's color, often turning yellow or brown.[2] This color change suggests chemical alterations and potential polymerization, which can impact the compound's purity and reactivity in your experiments.[2] If you observe a color change, it is highly recommended to prepare a fresh solution.
Q3: How should I prepare a stable stock solution of this compound?
A3: To maximize stability, it is recommended to prepare stock solutions in a non-aqueous, aprotic, and peroxide-free organic solvent such as anhydrous dioxane or acetonitrile. If an aqueous solution is necessary, use a slightly acidic buffer with a pH between 4 and 6, prepared with deoxygenated, high-purity water.[2] Always prepare solutions fresh and use them as quickly as possible to minimize degradation.[2]
Q4: What are the optimal storage conditions for this compound solutions?
A4: Solutions should be stored at low temperatures, ideally at -20°C or -80°C, under an inert atmosphere like argon or nitrogen to prevent oxidation.[2] To protect against photodegradation, use amber vials or wrap the container in aluminum foil.[2] It is also advisable to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced compound activity or inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | Prepare fresh solutions for each experiment. Store stock solutions at ≤ -20°C under an inert atmosphere. Use aprotic organic solvents or deoxygenated acidic buffers (pH 4-6).[2] |
| Solution turns yellow or brown over time. | Polymerization and/or oxidative degradation. | Store solutions protected from light and air at low temperatures. If a color change is observed, discard the solution and prepare a fresh one.[2] |
| Rapid degradation observed in an aqueous buffer. | The pH of the buffer is too high (neutral or basic). The buffer was not deoxygenated. | Ensure the buffer pH is within the acidic range of 4-6. Sparge the buffer with an inert gas (e.g., nitrogen or argon) for at least 30 minutes before use to remove dissolved oxygen.[2] |
| Precipitate forms in the solution upon storage. | Poor solubility or compound degradation leading to insoluble byproducts. | If possible, use a lower concentration for the stock solution. Consider using an organic solvent where the compound has higher solubility and stability. |
Experimental Protocols
Protocol for Preparing a Stabilized this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound with enhanced stability.
Materials:
-
This compound
-
Anhydrous dioxane (or another suitable aprotic solvent)
-
Argon or nitrogen gas
-
Amber glass vial with a screw cap and septum
-
Analytical balance
-
Syringes and needles
Procedure:
-
Accurately weigh the required amount of this compound on an analytical balance.
-
Transfer the compound to a clean, dry amber glass vial.
-
Using a syringe, add the appropriate volume of anhydrous dioxane to the vial to achieve a final concentration of 10 mM.
-
Seal the vial with the screw cap.
-
Gently swirl the vial to dissolve the compound completely.
-
Purge the headspace of the vial with argon or nitrogen gas for 1-2 minutes to create an inert atmosphere.
-
Store the solution at -20°C or -80°C.
Visualizing Stability Factors and Troubleshooting
To better understand the factors influencing the stability of this compound and the logical flow of troubleshooting, the following diagrams are provided.
Caption: Factors influencing degradation and corresponding stabilization strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Accumulation of alpha-oxoaldehydes during oxidative stress: a role in cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endogenous alpha-oxoaldehydes and formation of protein and nucleotide advanced glycation endproducts in tissue damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 4-Biphenylglyoxal Hydrate Modified Proteins
Welcome to the technical support center for the analysis of proteins modified with 4-Biphenylglyoxal (4-BPG) hydrate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis of protein modification by 4-Biphenylglyoxal hydrate?
This compound is an α-dicarbonyl compound that selectively reacts with the nucleophilic guanidinium group of arginine residues in proteins under mild physiological conditions (pH 7-9).[1] This reaction results in the formation of a stable covalent adduct, leading to the modification of the arginine side chain. This modification neutralizes the positive charge of the arginine residue, which can be a valuable tool for studying protein structure and function.[1][2]
Q2: How can I confirm the successful modification of my protein with 4-BPG hydrate?
Successful modification can be confirmed through several methods:
-
Mass Spectrometry (MS): This is the most definitive method. A mass shift corresponding to the addition of the 4-BPG moiety can be detected by comparing the mass spectra of the unmodified and modified protein. Tandem MS (MS/MS) can further identify the specific arginine residues that have been modified.[3]
-
SDS-PAGE Analysis: A slight increase in the apparent molecular weight of the modified protein may be observable on a high-resolution SDS-PAGE gel compared to the unmodified protein.[4]
-
Spectrophotometry: The biphenyl group of 4-BPG introduces a chromophore that can be monitored by UV-Vis spectrophotometry, although this method is less specific.[3]
Q3: What are the potential effects of arginine modification on my protein's properties?
Modification of arginine residues can alter the physicochemical properties of your protein in several ways:
-
Change in Isoelectric Point (pI): The neutralization of the positive charge on arginine residues will likely lead to a decrease in the overall pI of the protein. This is an important consideration for purification methods like ion-exchange chromatography.[3]
-
Altered Hydrophobicity: The addition of the bulky, hydrophobic biphenyl group will increase the overall hydrophobicity of the protein.[3]
-
Impact on Function: If the modified arginine residues are located within or near active sites or binding domains, the biological activity of the protein could be affected.[5]
Troubleshooting Guides
This section addresses common issues encountered during the SDS-PAGE analysis of 4-BPG modified proteins.
Problem 1: Low or No Protein Modification
Possible Causes & Solutions
| Cause | Troubleshooting Suggestion |
| Suboptimal Reaction Conditions | Optimize the reaction pH (typically 7.5-8.5), temperature (room temperature to 37°C), and incubation time (1-4 hours).[3][6] |
| Reagent Instability | Prepare a fresh stock solution of this compound immediately before each use.[3][7] |
| Inaccessible Arginine Residues | The arginine residues in your protein of interest may be buried within the protein structure and inaccessible to the reagent. Consider performing the modification under denaturing conditions, but be aware this will likely lead to loss of protein function. |
| Incompatible Buffer | Avoid buffers containing primary amines, such as Tris, as they can react with the glyoxal group. Use buffers like sodium phosphate or sodium bicarbonate.[2] |
Problem 2: Protein Precipitation or Aggregation During/After Modification
Possible Causes & Solutions
| Cause | Troubleshooting Suggestion |
| Increased Hydrophobicity | The addition of the hydrophobic 4-BPG moiety can lead to protein aggregation. Try performing the reaction at a lower protein concentration or including a mild, non-ionic detergent in the reaction buffer. |
| High Molar Excess of Reagent | While a molar excess is necessary, an extremely high concentration of 4-BPG hydrate might contribute to precipitation. Titrate the reagent concentration to find the optimal balance between modification efficiency and protein solubility. |
| Insufficient SDS in Sample Buffer | For SDS-PAGE analysis, ensure that the sample loading buffer contains a sufficient concentration of SDS to fully denature and solubilize the modified protein.[8] |
Problem 3: Poor Band Resolution or Smeared Bands on SDS-PAGE
Possible Causes & Solutions
| Cause | Troubleshooting Suggestion |
| Heterogeneous Modification | If multiple arginine residues are modified to varying extents, it can result in a heterogeneous population of proteins with slightly different molecular weights, leading to smeared bands.[9] This is an inherent aspect of the chemical modification. Mass spectrometry can help characterize this heterogeneity. |
| Incomplete Denaturation | Ensure the sample is fully denatured by heating at 95-100°C for 5-10 minutes in a loading buffer containing sufficient SDS and a reducing agent.[8][10] |
| Incorrect Gel Percentage | Use an appropriate acrylamide percentage to resolve your protein of interest. For larger proteins, a lower percentage gel is suitable, while smaller proteins are better resolved on higher percentage gels.[11][12] |
| Excessive Protein Loading | Overloading the gel can lead to band distortion and smearing. Load an appropriate amount of protein (typically 10-20 µg for a standard mini-gel).[13] |
| Glycosylation of the Protein | If your protein is also glycosylated, this can contribute to band smearing due to the heterogeneity of the attached sugar chains.[9][14][15] |
Quantitative Data Summary
The following table summarizes recommended starting conditions for the modification of proteins with this compound. These parameters should be optimized for each specific protein and experimental goal.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 µM | Optimal range for spectrophotometric detection and to minimize aggregation.[7] |
| 4-BPG Hydrate Concentration | 1 - 10 mM (10 to 1000-fold molar excess) | A molar excess is required to drive the reaction. The optimal excess depends on the protein and the number of accessible arginine residues.[2][6][7] |
| Reaction Buffer | 50-100 mM Sodium Phosphate or Bicarbonate | The reaction is favored at a slightly alkaline pH. Avoid amine-containing buffers.[1][7] |
| pH | 7.0 - 9.0 | The reaction rate increases with higher pH.[6] |
| Temperature | 25°C - 37°C | Higher temperatures can increase the reaction rate but may affect protein stability.[6] |
| Incubation Time | 1 - 4 hours | Should be optimized for the specific protein.[1][6][7] |
Experimental Protocols
Protocol 1: Modification of a Purified Protein with this compound
-
Protein Preparation: Dissolve the purified protein in a suitable reaction buffer (e.g., 100 mM sodium phosphate, pH 8.0) to a final concentration of 1-5 mg/mL.[1][3]
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in the reaction buffer or a compatible organic solvent like DMSO.[1][2]
-
Reaction Initiation: Add the 4-BPG hydrate stock solution to the protein solution to achieve the desired molar excess (e.g., a 10- to 100-fold molar excess over arginine residues).[1]
-
Incubation: Incubate the reaction mixture at room temperature (22-25°C) or 37°C for 1-4 hours.[1][6] The progress of the reaction can be monitored by taking aliquots at different time points for analysis.
-
Quenching (Optional): The reaction can be stopped by adding a quenching reagent, such as Tris buffer or hydroxylamine, to consume excess glyoxal.[1][3] Alternatively, the excess reagent can be removed by purification.
-
Purification: Remove excess reagent and byproducts using a desalting column, dialysis, or buffer exchange into a suitable storage buffer (e.g., PBS).[4][6]
Protocol 2: SDS-PAGE Analysis of Modified Protein
-
Sample Preparation: Mix the modified and unmodified (control) protein samples with 2x SDS-PAGE sample loading buffer (containing SDS, β-mercaptoethanol or DTT, glycerol, and bromophenol blue).
-
Denaturation: Heat the samples at 95-100°C for 5-10 minutes to ensure complete denaturation.[8]
-
Gel Loading: Load the denatured samples and a molecular weight marker into the wells of a polyacrylamide gel. The acrylamide percentage should be chosen based on the molecular weight of the target protein.[8]
-
Electrophoresis: Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage or current until the dye front reaches the bottom of the gel.[8]
-
Visualization: After electrophoresis, stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) and then destain to visualize the protein bands.[8] Compare the migration of the modified protein to the unmodified control.
Visualizations
Caption: Experimental workflow for this compound protein modification and subsequent SDS-PAGE analysis.
Caption: Troubleshooting logic for common issues in SDS-PAGE analysis of modified proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. SDS-PAGE Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. researchgate.net [researchgate.net]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. Overview of SDS-PAGE - Creative Proteomics [creative-proteomics.com]
- 13. goldbio.com [goldbio.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
How to increase the efficiency of 4-Biphenylglyoxal hydrate modification
Welcome to the technical support center for 4-Biphenylglyoxal Hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on increasing the efficiency of arginine modification and to offer solutions for common issues encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific problems that may arise during the modification of arginine residues in proteins and peptides with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Modification Efficiency | Suboptimal pH: The reaction is highly pH-dependent. A pH outside the optimal range of 7.0-9.0 can significantly reduce efficiency.[1][2] | Prepare fresh buffer and accurately measure the pH. It is recommended to perform a pH titration experiment to determine the optimal pH for your specific protein. Use a non-amine-containing buffer such as sodium bicarbonate or borate buffer.[1][3] |
| Reagent Degradation: this compound can degrade if not stored properly or if the solution is old. | Store the reagent at 2-8°C for long-term stability. Prepare fresh solutions of the modifying reagent before each experiment.[3] | |
| Inaccessible Arginine Residues: The target arginine residues may be buried within the protein's three-dimensional structure, making them inaccessible to the modifying reagent.[3][4] | Consider using a denaturant (e.g., urea, guanidinium chloride) to partially unfold the protein and expose the arginine residues. Note that this may affect protein function.[3][4] | |
| Insufficient Reagent Concentration: An insufficient concentration of this compound will result in incomplete modification.[3] | Optimize the molar ratio of the modifying reagent to the protein. A typical starting point is a 10 to 50-fold molar excess of the reagent.[1][3] | |
| Protein Precipitation During Modification | Change in Protein Solubility: The modification of arginine residues neutralizes their positive charge, which can alter the protein's surface charge and solubility, leading to aggregation and precipitation. | Optimize the buffer composition by including additives such as glycerol or non-ionic detergents. Perform the modification reaction at a lower protein concentration. |
| Solvent Incompatibility: If the reagent is dissolved in an organic solvent, its addition to the aqueous protein solution may cause precipitation.[4] | Ensure the final concentration of the organic solvent in the reaction mixture is low and compatible with your protein's stability.[4] | |
| Poor Reproducibility | Inconsistent Reaction Conditions: Variations in temperature, incubation time, or buffer composition between experiments can lead to different modification outcomes.[3] | Standardize all experimental parameters. Use a temperature-controlled incubator or water bath and ensure accurate timing of the reaction.[3] |
| Non-specific Modification | High Reagent Concentration: Using a large excess of this compound can lead to side reactions with other nucleophilic amino acids like lysine.[4] | Perform a titration experiment to determine the optimal molar excess of the reagent required for modifying the target arginine(s) without significant side reactions.[4] |
| Prolonged Reaction Time: Longer incubation times can increase the likelihood of non-specific modifications.[4] | Optimize the reaction time by taking aliquots at different time points and analyzing the extent of modification.[4] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound.
Q1: What is the primary application of this compound?
A1: this compound is a chemical reagent primarily used for the selective modification of arginine residues in proteins and peptides. This modification is valuable for studying protein structure-function relationships, identifying active sites of enzymes, and preparing protein conjugates.[1]
Q2: What is the mechanism of the modification reaction?
A2: The reaction involves the dicarbonyl group of this compound reacting with the guanidinium group of an arginine residue.[1] This reaction typically forms a stable cyclic adduct under mild alkaline conditions.[1]
Q3: What are the optimal reaction conditions for modification?
A3: The optimal conditions are:
-
pH: The reaction is most efficient in the pH range of 7.0 to 9.0.[1]
-
Temperature: The reaction is typically carried out at room temperature (20-25°C).[1]
-
Buffer: Use non-amine-containing buffers such as sodium bicarbonate, borate, or phosphate buffer. A common buffer is 0.1 M sodium bicarbonate, pH 8.0.[1]
Q4: How can I confirm that my protein has been successfully modified?
A4: Successful modification can be confirmed using several methods:
-
Mass Spectrometry: This is the most definitive method. By comparing the mass spectra of the unmodified and modified protein, you can detect a mass shift corresponding to the addition of the 4-Biphenylglyoxal moiety.
-
SDS-PAGE: A slight increase in the molecular weight of the modified protein may be observable on a high-resolution SDS-PAGE gel.
-
Amino Acid Analysis: This can be used to quantify the loss of arginine residues after modification.
Q5: Is the modification of arginine by this compound reversible?
A5: No, the adducts formed between phenylglyoxal derivatives and arginine are generally stable and the modification is considered irreversible.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Modification of a Purified Protein with this compound
-
Protein Preparation:
-
Reagent Preparation:
-
Modification Reaction:
-
Quench Reaction (Optional):
-
The reaction can be stopped by adding an excess of a primary amine (e.g., Tris buffer) or by removing the excess reagent.[4]
-
-
Removal of Excess Reagent:
-
Purify the modified protein using size-exclusion chromatography (desalting column) or dialysis into a suitable storage buffer.[1]
-
-
Analysis:
-
Confirm the modification via Mass Spectrometry.
-
Assess the protein concentration and store it appropriately, potentially with a cryoprotectant at -80°C.
-
Visualizations
Caption: Experimental workflow for protein modification with this compound.
Caption: Probing a cell signaling pathway with a modified fluorescent protein.
References
Minimizing protein precipitation during 4-Biphenylglyoxal hydrate labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Biphenylglyoxal hydrate for protein labeling. Our focus is to help you minimize protein precipitation, a common challenge during the labeling process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in protein research?
This compound is a chemical reagent used for the selective modification of arginine residues in proteins. Its chemical formula is C₁₄H₁₂O₃, and its IUPAC name is 2,2-dihydroxy-1-(4-phenylphenyl)ethanone.[1] The reagent specifically targets the guanidinium group of arginine, forming a stable covalent bond. This specificity makes it a valuable tool for probing protein structure, function, and protein-protein interactions.
Q2: What are the typical reaction conditions for labeling proteins with this compound?
While optimal conditions should be determined empirically for each specific protein, a general starting point for reaction conditions, based on similar glyoxal reagents, is as follows:
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.5 | The reaction rate generally increases with higher pH. A pH of 9.1-9.5 has been shown to be optimal for similar compounds.[2] |
| Temperature | 25°C - 37°C | Higher temperatures can increase the reaction rate but may negatively impact protein stability. |
| Molar Excess of Reagent | 10 - 100 fold | The optimal molar excess depends on the protein and the number of accessible arginine residues.[3] |
| Reaction Time | 1 - 4 hours | Reaction time should be optimized for each specific protein and application. |
Q3: How should I prepare a stock solution of this compound?
Troubleshooting Guide: Protein Precipitation
Protein precipitation is a common issue encountered during labeling with this compound. The primary cause is often the increased hydrophobicity of the protein after modification with the biphenyl group. The following guide provides systematic steps to diagnose and resolve this problem.
Problem: My protein solution becomes cloudy or forms a precipitate after adding this compound.
This indicates that the protein is aggregating and precipitating out of solution. The following workflow can help you troubleshoot this issue.
Caption: Troubleshooting workflow for protein precipitation.
Step 1: Evaluate Reagent Preparation and Addition
-
Issue: The local concentration of the organic solvent (e.g., DMSO) used to dissolve the this compound may be too high upon addition, causing the protein to precipitate.
-
Solution:
-
Add the this compound stock solution to the protein solution dropwise while gently vortexing.
-
Ensure the final concentration of the organic solvent in the reaction mixture is as low as possible, ideally below 10% (v/v).
-
Step 2: Assess Buffer Conditions
The pH and ionic strength of the reaction buffer can significantly impact protein solubility.
-
pH: Proteins are often least soluble at their isoelectric point (pI). Ensure the pH of your reaction buffer is at least 1-1.5 units away from the pI of your protein.
-
Ionic Strength: The effect of salt concentration on protein solubility is protein-dependent. Some proteins are more soluble at low salt concentrations, while others require higher salt concentrations ("salting in").
Experimental Protocol: Buffer Optimization
-
Prepare a series of buffers: Prepare your reaction buffer with varying pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0) and salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl).
-
Perform small-scale trial reactions: Set up small-scale labeling reactions in each buffer condition.
-
Monitor for precipitation: Visually inspect for turbidity or measure the absorbance at 600 nm to quantify precipitation.
-
Select the optimal buffer: Choose the buffer condition that results in the least amount of precipitation while maintaining labeling efficiency.
Step 3: Optimize Dye-to-Protein Ratio
-
Issue: A high molar excess of this compound can lead to the modification of a large number of arginine residues, significantly increasing the protein's hydrophobicity and promoting aggregation.
-
Solution: Perform a titration experiment to determine the lowest molar excess of the labeling reagent that still provides a sufficient degree of labeling for your downstream application. Start with a lower ratio (e.g., 10:1) and gradually increase it.
Step 4: Incorporate Stabilizing Additives
The addition of certain excipients to the reaction buffer can help to stabilize the protein and prevent aggregation.
| Additive Category | Example Additive | Recommended Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Sorbitol, Glycerol | 5-20% (w/v or v/v) | Stabilize the native protein structure. |
| Amino Acids | L-Arginine, L-Glutamic Acid | 0.1 - 1 M | Can reduce surface hydrophobicity and suppress aggregation. |
| Non-denaturing Detergents | Tween® 20, CHAPS | 0.01 - 0.1% (v/v) | Can help to solubilize hydrophobic proteins and prevent aggregation. |
| Surfactants | RapiGest™ SF | 0.1% (w/v) | Has been shown to be important for protein recovery after labeling with similar hydrophobic reagents.[2] |
Experimental Protocol: Screening for Stabilizing Additives
-
Prepare stock solutions: Prepare concentrated stock solutions of various additives from the table above.
-
Add to protein solution: To your protein in the optimized buffer, add an additive to the desired final concentration.
-
Incubate: Allow the protein-additive mixture to incubate on ice for 15-30 minutes before starting the labeling reaction.
-
Perform labeling: Proceed with the this compound labeling protocol.
-
Assess precipitation: Monitor for any signs of protein precipitation.
Step 5: Post-Labeling Purification
-
Issue: Even with optimization, some aggregates may form during the labeling reaction.
-
Solution: Immediately after the labeling reaction is complete, purify the labeled protein from unreacted reagent and any aggregates that have formed. Size-exclusion chromatography (SEC) is a highly effective method for this purpose as it separates molecules based on size.
Signaling Pathway and Experimental Workflow Diagrams
References
Validation & Comparative
Confirming Arginine Modification by 4-Biphenylglyoxal Hydrate with Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective chemical modification of arginine residues is a powerful tool for elucidating protein structure-function relationships, identifying active site residues, and developing novel bioconjugates. The guanidinium side chain of arginine is a key player in various biological processes, including protein-protein interactions and enzyme catalysis. Among the reagents used for arginine modification, α-dicarbonyl compounds like 4-Biphenylglyoxal (BPG) hydrate are notable for their specificity. This guide provides an objective comparison of BPG with other common arginine modification agents, supported by experimental data and detailed protocols for confirmation by mass spectrometry.
Comparison of Arginine Modification Reagents
The ideal reagent for arginine modification should demonstrate high specificity for the guanidinium group over other nucleophilic amino acid side chains, such as the ε-amino group of lysine. The reaction should also proceed under mild conditions to preserve the protein's structural integrity. While specific quantitative data for 4-Biphenylglyoxal hydrate is limited in publicly available literature, we can infer its properties based on the well-documented performance of similar phenylglyoxal derivatives.
| Reagent | Target Residue(s) | Optimal pH | Key Advantages | Key Disadvantages |
| This compound | Arginine | 7.0 - 9.0 | Expected high specificity for arginine. The biphenyl group may introduce unique properties for detection or interaction studies. | Limited published data on reaction kinetics and specificity. Potential for side reactions is not fully characterized. |
| Phenylglyoxal (PGO) | Arginine | 7.0 - 8.0 | Well-documented high specificity for arginine over other amino acids.[1] | Can exhibit lower reactivity compared to other glyoxals.[1] |
| 4-Acetamidophenylglyoxal Hydrate | Arginine | 7.0 - 8.0 | High specificity for arginine. The acetamido group can enhance solubility.[1] | Limited commercially available quantitative data on specificity compared to other reagents.[1] |
| 1,2-Cyclohexanedione (CHD) | Arginine | 8.0 - 9.0 | High efficiency in modifying arginine residues.[1] | Requires a higher pH for optimal reaction, which can be detrimental to some proteins.[1] |
| Methylglyoxal (MGO) | Arginine, Lysine | 7.0 - 8.0 | A naturally occurring reactive metabolite. | Also reacts significantly with lysine, leading to a lack of specificity.[1][2] |
Confirming Arginine Modification by Mass Spectrometry
Mass spectrometry is a crucial technique for confirming the covalent modification of arginine residues. The modification results in a predictable mass increase in the modified peptide or protein.
Theoretical Mass Shift for 4-Biphenylglyoxal Modification
The reaction of 4-Biphenylglyoxal with the guanidinium group of arginine is expected to form a stable dihydroxyimidazolidine derivative, similar to other phenylglyoxal compounds.[3] This reaction involves the addition of the 4-Biphenylglyoxal molecule and the loss of two water molecules.
| Adduct Type | Chemical Formula of Addition | Calculated Monoisotopic Mass Increase (Da) | Notes |
| 1:1 Adduct | C₁₄H₁₀O | +210.0681 | Corresponds to the addition of one 4-Biphenylglyoxal molecule with the loss of two water molecules upon cyclization. |
| 2:1 Adduct | C₂₈H₂₀O₄ | +432.1311 | Corresponds to the addition of two 4-Biphenylglyoxal molecules with the loss of three water molecules. This is also known as the Takahashi adduct.[4] |
Note: The hydrate form of 4-Biphenylglyoxal includes a water molecule that is not incorporated into the final adduct.
Experimental Protocols
Protocol 1: Arginine Modification with this compound
This protocol provides a general guideline. Optimization of reagent concentration, reaction time, and buffer conditions may be necessary for specific proteins.
Materials:
-
Protein of interest
-
Reaction Buffer: 50 mM Sodium Bicarbonate, pH 9.0[5]
-
This compound solution (freshly prepared)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis membrane
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 µM.[5]
-
Reagent Preparation: Prepare a stock solution of this compound in the reaction buffer immediately before use. Protect the solution from light.[5]
-
Modification Reaction: Add the this compound solution to the protein solution to achieve a desired molar excess (e.g., 10- to 1000-fold molar excess over the protein).[5]
-
Incubation: Incubate the reaction mixture at 25°C for 1-4 hours. The optimal time should be determined empirically for each protein.[5]
-
Quenching (Optional): The reaction can be stopped by adding a quenching solution to consume excess glyoxal.
-
Removal of Excess Reagent: Remove the excess this compound by buffer exchange using a desalting column or dialysis.[1]
Protocol 2: Identification of Modification Sites by Mass Spectrometry
This workflow outlines the steps for identifying the specific arginine residues modified by this compound.
Procedure:
-
Sample Preparation: After the modification reaction and removal of excess reagent, digest the modified protein with a protease (e.g., trypsin or Lys-C). Note that modification of an arginine residue will inhibit tryptic cleavage at that site, so using an alternative enzyme like Lys-C, which cleaves only at lysine, can be advantageous.[2][5]
-
LC-MS/MS Analysis: Separate the resulting peptide mixture by liquid chromatography and analyze by tandem mass spectrometry (LC-MS/MS).[5]
-
Data Analysis: Search the MS/MS data against the protein sequence using appropriate software. Include the calculated mass shift for the 4-Biphenylglyoxal adduct (+210.0681 Da for a 1:1 adduct) as a variable modification on arginine residues.[5]
-
Site Confirmation: Carefully analyze the MS/MS spectra for fragment ions (b- and y-ions) that contain the mass shift. The presence of a complete ion series leading up to the modified residue, followed by a mass shift in subsequent ions, confirms the modification site.[2][3]
Visualizations
Caption: Reaction of 4-Biphenylglyoxal with an arginine residue.
References
A Head-to-Head Comparison of Arginine-Modifying Reagents for Advanced Research Applications
For researchers, scientists, and drug development professionals, the selective modification of arginine residues is a cornerstone of modern biochemical research. The unique guanidinium group of arginine plays a critical role in protein structure, enzyme catalysis, and molecular recognition. Chemical modification of this residue provides an invaluable tool for elucidating protein function, identifying active sites, and developing novel bioconjugates and therapeutics. While a variety of reagents exist for this purpose, a clear understanding of their comparative performance is essential for selecting the optimal tool for a given experimental design.
This guide provides an objective comparison of 4-Biphenylglyoxal hydrate against other commonly used arginine-modifying reagents, including phenylglyoxal, p-hydroxyphenylglyoxal, and 1,2-cyclohexanedione. We present a summary of available quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways and workflows to empower researchers in making informed decisions for their studies.
Performance at a Glance: A Quantitative Comparison
The choice of an arginine-modifying reagent is often dictated by factors such as reaction efficiency, specificity, and the required experimental conditions. The following table summarizes key quantitative parameters for several popular reagents. It is important to note that while extensive data is available for well-established reagents, specific quantitative data for this compound is limited in the peer-reviewed literature, and the provided information is based on the general properties of phenylglyoxal derivatives.
| Reagent | Typical Reaction pH | Typical Reaction Temperature (°C) | Typical Reaction Time | Key Features & Considerations |
| This compound | 7.0 - 9.0 (predicted) | 25 - 37 (predicted) | Varies (likely hours) | The biphenyl group may enhance non-covalent interactions with proteins, potentially influencing specificity. Limited published data available. |
| Phenylglyoxal (PGO) | 7.0 - 9.0[1] | 25 - 37[1] | 1 - 3 hours[2] | Well-characterized with high specificity for arginine over other amino acids.[3] The reaction rate is significantly influenced by pH.[4] |
| p-Hydroxyphenylglyoxal (HPGO) | 8.0 - 9.0[5] | 25 - 37 | Varies (slower than PGO) | The hydroxyl group allows for spectrophotometric determination of the extent of modification.[5] Its reaction rate is slower than PGO in the absence of borate.[4] |
| 1,2-Cyclohexanedione (CHD) | 8.0 - 9.0[3] | 25 - 40 | 2 - 3 hours | High efficiency in modifying accessible arginine residues.[3] Requires alkaline conditions for optimal reactivity. |
| CHD-Azide Conjugate | Not specified | 37 | 2 hours | Enables bio-orthogonal "click" chemistry for downstream applications like affinity purification and fluorescence labeling.[6] |
Delving Deeper: Experimental Protocols
To ensure reproducibility and successful experimental outcomes, detailed and optimized protocols are crucial. Below is a general protocol for the chemical modification of a protein with a phenylglyoxal-based reagent, which can be adapted for this compound, followed by a protocol for 1,2-cyclohexanedione.
Protocol 1: Arginine Modification using Phenylglyoxal Derivatives (e.g., this compound, Phenylglyoxal)
This protocol provides a general framework for the modification of arginine residues in a protein of interest. Optimal conditions, including reagent concentration and incubation time, should be determined empirically for each specific protein.
Materials:
-
Protein of interest
-
Reaction Buffer: 100 mM potassium phosphate buffer, pH 8.0[2]
-
Phenylglyoxal derivative (e.g., this compound or Phenylglyoxal) stock solution (freshly prepared in reaction buffer)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis tubing for buffer exchange
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL. Ensure the solution is clear and free of precipitates.
-
Reagent Addition: Add the phenylglyoxal derivative stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 100-fold molar excess over the concentration of arginine residues).
-
Incubation: Incubate the reaction mixture at room temperature (or 37°C) for 1-3 hours.[2] The optimal incubation time should be determined by analyzing aliquots at different time points.
-
Quenching the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Removal of Excess Reagent: Remove excess reagent and byproducts by buffer exchange using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Analysis of Modification: Determine the extent of arginine modification using techniques such as mass spectrometry (to detect the mass shift corresponding to the adduct) or amino acid analysis.
Protocol 2: Arginine Modification using 1,2-Cyclohexanedione (CHD)
This protocol is adapted for the use of CHD, which typically requires more alkaline conditions.
Materials:
-
Protein of interest
-
Reaction Buffer: 0.2 M sodium borate buffer, pH 9.0
-
1,2-Cyclohexanedione (CHD) solution (freshly prepared in reaction buffer)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis tubing
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the sodium borate buffer.
-
Reagent Addition: Add the CHD solution to the protein solution. A molar excess of CHD to arginine residues is required.
-
Incubation: Incubate the reaction mixture in the dark at 37°C. The reaction time can vary from 2 to 24 hours depending on the protein and desired level of modification.
-
Quenching and Purification: Quench the reaction and purify the modified protein as described in Protocol 1.
-
Analysis: Analyze the extent of modification as described in Protocol 1.
Visualizing the Strategy: Workflows and Pathways
Understanding the experimental logic and the biological context is paramount. The following diagrams, created using Graphviz, illustrate a general experimental workflow for identifying modified arginine residues and a key signaling pathway where arginine modification can be a powerful investigative tool.
Caption: A general experimental workflow for the identification of modified arginine residues in a protein.
Caption: A simplified diagram of the mTORC1 signaling pathway, highlighting how arginine-modifying reagents can be used to probe the role of arginine sensing.
Concluding Remarks
The selection of an appropriate arginine-modifying reagent is a critical step in experimental design. While classic reagents like phenylglyoxal and 1,2-cyclohexanedione are well-documented and reliable, newer derivatives continually emerge. This compound, with its hydrophobic biphenyl moiety, presents an interesting but currently under-characterized option. Researchers should carefully weigh the available data, the specific requirements of their experimental system, and the desired downstream applications. For applications requiring bio-orthogonal handles for enrichment or visualization, reagents like the CHD-azide conjugate offer powerful capabilities.[6] Ultimately, the expanding toolkit of arginine-modifying reagents provides researchers with greater flexibility and precision to unravel the complex roles of this critical amino acid in biology and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylglyoxal-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Arginine-Specific Protein Modification: 4-Biphenylglyoxal Hydrate vs. Phenylglyoxal
For Researchers, Scientists, and Drug Development Professionals
The selective chemical modification of arginine residues in proteins is a powerful tool for elucidating protein structure and function, identifying active site residues, and developing novel bioconjugates. The unique guanidinium group of arginine makes it a specific target for α-dicarbonyl compounds. This guide provides an objective comparison of two such reagents: 4-Biphenylglyoxal hydrate and the more extensively characterized Phenylglyoxal. This comparison is supported by available experimental data and detailed protocols to assist researchers in selecting the appropriate tool for their specific needs.
Introduction to Arginine-Modifying Reagents
Both this compound and phenylglyoxal are α-dicarbonyl compounds that selectively react with the guanidinium group of arginine residues under mild conditions. This reaction leads to the formation of a stable cyclic adduct, effectively neutralizing the positive charge of the arginine side chain and introducing a bulky modification. This modification can be used to probe the functional role of specific arginine residues, map protein-protein interaction sites, or attach labels for imaging or purification.
Phenylglyoxal is a well-established reagent for arginine modification with a wealth of literature supporting its use and documenting its reactivity and specificity.[1][2] This compound , a derivative of phenylglyoxal, offers a larger hydrophobic moiety which may influence its interaction with proteins and its utility in specific applications. However, direct comparative and quantitative data for this compound is limited in the scientific literature. Therefore, this guide will leverage data from the closely related and well-documented 4-acetamidophenylglyoxal hydrate as a proxy to infer the potential properties and performance of this compound, with the understanding that direct experimental validation is crucial.[3][4][5]
Performance Comparison
While direct head-to-head quantitative comparisons are scarce, the following tables summarize the key characteristics and performance metrics based on available data for phenylglyoxal and inferred properties for this compound (drawing from data on 4-acetamidophenylglyoxal hydrate).
Table 1: General Reagent Characteristics
| Feature | This compound (inferred) | Phenylglyoxal |
| Target Residue | Arginine | Arginine |
| Reaction pH | 7.0 - 9.0 | 7.0 - 9.0[1] |
| Reaction Temperature | 25°C - 37°C | 25°C - 37°C[1] |
| Specificity | High for arginine; potential for minor side reactions with lysine at higher pH. | High for arginine; known to have minor reactivity with lysine and N-terminal α-amino groups.[5] |
| Adduct Stability | Forms a stable cyclic adduct. | Forms a stable dihydroxyimidazolidine adduct.[6] |
| Reversibility | Generally considered irreversible under physiological conditions.[6] | Generally considered irreversible under physiological conditions.[6] |
Table 2: Quantitative Comparison of Reaction Parameters
| Parameter | This compound (inferred from 4-acetamidophenylglyoxal hydrate) | Phenylglyoxal |
| Recommended Molar Excess | 10 - 1000-fold over protein[3] | 10 - 100-fold over protein[7] |
| Typical Reaction Time | 30 minutes - 4 hours[3] | 1 - 4 hours |
| Reaction Rate | The biphenyl group may influence reaction kinetics due to steric and electronic effects. Substitutions on the phenyl ring are known to significantly influence reactivity.[5][8] | The initial reaction rate with arginyl compounds is well-documented and can be influenced by substituents on the phenyl ring.[8] |
| Mass Shift upon Modification | Expected to be specific to the mass of the 4-biphenylglyoxal adduct. | A specific mass shift corresponding to the addition of the phenylglyoxal adduct.[7] |
Experimental Protocols
The following are generalized protocols for the modification of proteins using phenylglyoxal and can be adapted for this compound. Optimization of reagent concentration, reaction time, and buffer conditions is recommended for each specific protein.
Key Experiment: Arginine Modification of a Purified Protein
Materials:
-
Protein of interest
-
This compound or Phenylglyoxal
-
Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.5-8.5)[7]
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)[5]
-
Desalting column or dialysis membrane
Procedure:
-
Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL.[3]
-
Reagent Preparation: Prepare a fresh stock solution of this compound or phenylglyoxal in a compatible solvent (e.g., DMSO or the reaction buffer).[3][9]
-
Modification Reaction: Add the desired molar excess of the glyoxal reagent to the protein solution. Incubate the reaction mixture at room temperature (25°C) or 37°C for 1-4 hours with gentle agitation.[3][4]
-
Quenching the Reaction (Optional): The reaction can be stopped by adding a quenching solution to scavenge excess reagent.[5]
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer.[4]
Key Experiment: Identification of Modified Arginine Residues by Mass Spectrometry
Procedure:
-
Protein Digestion: After modification and purification, digest the protein using a protease that does not cleave at arginine residues (e.g., Lys-C) to ensure the modified arginine remains within a peptide fragment.[3]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
Data Analysis: Search the MS/MS data against the protein sequence database, specifying a variable modification on arginine corresponding to the mass of the respective glyoxal adduct.[3][7]
Visualization of Experimental Workflow and Biological Impact
Experimental Workflow for Protein Modification and Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. The reaction of phenylglyoxal with arginine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validating the Specificity of 4-Biphenylglyoxal Hydrate for Arginine Labeling: A Comparative Guide
In the pursuit of understanding complex biological processes, the precise labeling of proteins is a cornerstone technique for researchers, scientists, and drug development professionals. 4-Biphenylglyoxal hydrate has emerged as a valuable reagent for the selective modification of arginine residues, offering a tool to probe protein structure, function, and interactions. However, the utility of any labeling reagent is fundamentally dependent on its specificity. This guide provides an objective comparison of methodologies to validate the labeling specificity of this compound against other common arginine-modifying reagents and outlines the experimental data required for rigorous assessment.
Comparative Analysis of Arginine Labeling Reagents
The selection of an appropriate arginine labeling reagent requires careful consideration of its reactivity, specificity, and the stability of the resulting modification. While this compound offers a promising option, it is essential to understand its performance in the context of established alternatives.
Table 1: Comparison of Common Arginine-Specific Labeling Reagents
| Feature | This compound | Phenylglyoxal (PG) | 1,2-Cyclohexanedione (CHD) |
| Target Residue | Arginine | Arginine | Arginine |
| Primary Off-Target | Lysine | Lysine | Minimal |
| Optimal pH | 7.0 - 8.0 | 7.0 - 8.0 | 8.0 - 9.0 |
| Reaction Conditions | Mild (Room Temp to 37°C) | Mild (Room Temp to 37°C) | Mild to slightly basic |
| Adduct Stability | Expected to be stable | Stable | Stable, but can be reversible under certain conditions |
| Key Advantage | Biphenyl group may offer unique properties (e.g., for detection or interaction studies) | Well-established reagent with extensive literature | High labeling efficiency[1] |
| Key Disadvantage | Limited comparative quantitative data available | Can exhibit off-target reactivity with lysine at higher pH | Requires slightly higher pH which may affect some proteins |
Experimental Validation of Labeling Specificity
To ensure the reliability of experimental results obtained using this compound, a multi-faceted validation approach is crucial. This involves a combination of techniques to confirm the specific modification of arginine residues and to quantify any off-target labeling.
Workflow for Specificity Validation
The following workflow outlines the key steps to rigorously validate the specificity of this compound labeling.
In-Gel Fluorescence for Initial Assessment
A straightforward method for the initial assessment of labeling is through in-gel fluorescence. By using a fluorescently tagged version of this compound or a secondary click-chemistry reporter, researchers can visualize labeled proteins.
Table 2: Illustrative Data from In-Gel Fluorescence Analysis
| Sample | Protein Band Intensity (Fluorescence) | Protein Band Intensity (Coomassie) | Interpretation |
| Unlabeled Control | 50 (background) | 5000 | No labeling |
| Labeled Protein | 4500 | 5100 | Successful labeling |
| Labeled + Lysine Block | 4400 | 5050 | Labeling is not primarily on lysine |
| Labeled (pH 9.0) | 4600 | 4900 | Potential for increased off-target labeling |
Note: Data are for illustrative purposes and will vary depending on the protein and experimental conditions.
Mass Spectrometry for Definitive Validation
Mass spectrometry (MS) is the gold standard for identifying the precise location and extent of protein modifications.[1] By analyzing the tryptic digests of labeled and unlabeled proteins, researchers can pinpoint which residues have been modified.
Table 3: Illustrative Quantitative Mass Spectrometry Data
| Peptide Sequence | Modification Site | Labeled Sample (Spectral Counts) | Unlabeled Control (Spectral Counts) | Off-Target Analysis (Lysine Modification) |
| ...VYLAR... | Arginine-12 | 150 | 0 | Not Applicable |
| ...GK... | Lysine-25 | 5 | 0 | 3.3% of total labeled peptides |
| ...TFR... | Arginine-33 | 120 | 0 | Not Applicable |
Note: This table presents a simplified, hypothetical dataset to illustrate the type of quantitative data that should be generated.
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable validation of labeling specificity.
General Protocol for Protein Labeling with this compound
-
Protein Preparation: Dissolve the protein of interest in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5) to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a fresh stock solution of this compound in the reaction buffer.
-
Labeling Reaction: Add the this compound solution to the protein solution at a desired molar excess (e.g., 10-100 fold). Incubate at room temperature or 37°C for 1-4 hours.
-
Quenching and Cleanup: The reaction can be quenched by adding an excess of a primary amine-containing buffer (e.g., Tris-HCl). Remove excess reagent using a desalting column or dialysis.
Protocol for In-Gel Fluorescence Analysis
-
Sample Preparation: Mix the labeled and unlabeled protein samples with SDS-PAGE loading buffer. Do not boil the samples if using a fluorescently tagged protein, as this can denature the fluorophore.[2]
-
Electrophoresis: Run the samples on a polyacrylamide gel.
-
Imaging: Visualize the gel using a fluorescence imager with the appropriate excitation and emission wavelengths for the fluorophore used.
-
Staining: After fluorescence imaging, the gel can be stained with Coomassie Brilliant Blue or a total protein stain to visualize all protein bands.
Protocol for Mass Spectrometry Analysis
-
In-solution Digestion:
-
Denature the labeled and unlabeled protein samples in a buffer containing urea or guanidinium chloride.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Dilute the sample to reduce the denaturant concentration and digest with trypsin overnight.
-
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Search the MS/MS data against a protein database using a search engine such as Mascot or MaxQuant.
-
Include the mass shift corresponding to the this compound modification on arginine as a variable modification.
-
To assess off-target labeling, also include the mass shift on other potential residues like lysine in the search parameters.
-
Quantify the relative abundance of modified and unmodified peptides to determine labeling efficiency and specificity.
-
Logical Framework for Specificity Assessment
The validation of labeling specificity follows a logical progression from a qualitative assessment to a precise quantitative analysis.
By adhering to this rigorous validation framework, researchers can confidently employ this compound as a specific tool for arginine modification, leading to more accurate and impactful findings in their studies of protein science and drug discovery.
References
Quantifying Arginine Modification: A Comparative Guide to 4-Biphenylglyoxal Hydrate and Alternative Reagents
For researchers, scientists, and drug development professionals, the selective modification of arginine residues is a powerful tool for elucidating protein function, developing novel therapeutics, and creating sophisticated diagnostic agents. The guanidinium side chain of arginine plays a critical role in protein structure and function, participating in electrostatic interactions, hydrogen bonding, and serving as a recognition motif for enzymes. Among the reagents available for targeting this unique functional group, α-dicarbonyl compounds such as phenylglyoxal derivatives have proven to be particularly effective.
This guide provides a comparative analysis of 4-Biphenylglyoxal hydrate against other commonly used arginine-modifying reagents. While direct quantitative data for this compound is limited in the public domain, this guide extrapolates its potential performance based on the well-documented chemistry of related compounds and provides the necessary framework for its empirical evaluation.
Performance at a Glance: A Quantitative Comparison
The choice of an arginine modification reagent is dictated by several factors, including reaction efficiency, specificity, and the stability of the resulting adduct. The following table summarizes available quantitative data for common alternatives to this compound.
| Reagent | Typical Yield | Reaction Time | Optimal pH | Optimal Temperature (°C) | Key Features |
| This compound | Data not available | Data not available | Expected: 7.0 - 9.0 | Expected: 25 - 37 | Potentially enhanced hydrophobicity for specific applications. |
| Phenylglyoxal (PGO) | High | Minutes to hours | 7.0 - 9.0[1] | 25 - 37[1] | Well-established, high specificity for arginine.[1][2] |
| 1,2-Cyclohexanedione (CHD) | Up to 90% | 2 - 3 hours | 8.0 - 9.0 | 25 - 40 | High modification efficiency.[2] |
| p-Hydroxyphenylglyoxal (HPGO) | Lower than PGO | Slower than PGO | ~9.0 | Data not available | Reactivity is 15-20 times lower than PGO without borate.[3] |
Delving Deeper: Experimental Protocols
Accurate quantification of arginine modification is essential for reproducible research. Below are detailed protocols for utilizing α-dicarbonyl reagents and analyzing the extent of modification.
Protocol 1: General Arginine Modification with this compound
This protocol provides a starting point for the modification of a protein of interest with this compound. Optimization of reagent concentration, reaction time, and buffer conditions is recommended for each specific protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5-8.5)
-
This compound stock solution (freshly prepared in reaction buffer)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis membrane
Procedure:
-
To the protein solution, add the freshly prepared this compound solution to the desired final concentration (a 10- to 100-fold molar excess over arginine residues is a good starting point).
-
Incubate the reaction mixture at room temperature (or a specific temperature required for protein stability) for a defined period (e.g., 1-4 hours). The reaction progress can be monitored by taking aliquots at different time points.
-
To stop the modification, add a quenching solution to consume the excess reagent.
-
Remove excess reagent and byproducts by buffer exchange using a desalting column or dialysis.
-
Analyze the extent of modification using spectrophotometry or mass spectrometry.
Protocol 2: Quantification of Arginine Modification by UV-Vis Spectrophotometry
The reaction of glyoxal derivatives with arginine often leads to the formation of a chromophoric adduct that can be quantified spectrophotometrically.
Procedure:
-
Following the modification reaction, measure the absorbance of the protein solution at the wavelength of maximum absorbance (λmax) of the formed adduct. The λmax for the 4-Biphenylglyoxal-arginine adduct will need to be determined experimentally, but is expected to be in the range of 300-350 nm.
-
Calculate the concentration of the modified arginine residues using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the adduct, c is the concentration, and l is the path length of the cuvette. The molar extinction coefficient will need to be determined empirically.
-
The extent of modification can be expressed as the molar ratio of modified arginine to the total protein.
Protocol 3: Analysis of Arginine Modification by Mass Spectrometry
Mass spectrometry provides a highly sensitive and accurate method to determine the extent of modification and identify the specific residues that have been modified.
Procedure:
-
After the modification reaction and removal of excess reagent, analyze the intact protein by LC-MS to determine the mass increase corresponding to the addition of this compound adducts. The expected mass shift for a 1:1 adduct of this compound with an arginine residue needs to be calculated based on its molecular formula and the loss of water molecules during the reaction.
-
To identify the specific sites of modification, digest the modified protein with a protease (e.g., trypsin, noting that modification will block cleavage at arginine).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Use proteomic software to search the MS/MS data against the protein sequence to identify peptides with a mass shift corresponding to the 4-Biphenylglyoxal adduct on arginine residues.
Visualizing the Process
To better understand the workflows and reaction mechanisms, the following diagrams are provided.
Caption: Experimental workflow for arginine modification and analysis.
Caption: Simplified reaction of this compound with arginine.
Conclusion
While this compound is a promising reagent for arginine modification, particularly for applications requiring altered hydrophobicity, its performance characteristics are not yet well-documented in peer-reviewed literature. Researchers interested in utilizing this compound should perform initial optimization and quantification studies, using the protocols outlined in this guide as a starting point. A direct comparison with established reagents like phenylglyoxal and 1,2-cyclohexanedione under identical experimental conditions will be crucial to fully assess the utility of this compound in specific research contexts. The analytical methods described, particularly mass spectrometry, will be invaluable in providing a detailed picture of the modification efficiency and site-specificity.
References
Unveiling Functional Insights: A Comparative Guide to Protein Analysis After 4-Biphenylglyoxal Hydrate Modification
For researchers, scientists, and drug development professionals, understanding the functional consequences of protein modification is paramount. The chemical modification of arginine residues, critical for protein structure and function, offers a powerful tool to probe these aspects. 4-Biphenylglyoxal hydrate (BPG) has emerged as a valuable reagent for targeting arginine. This guide provides a comprehensive comparison of functional assays for proteins after modification with BPG, alongside alternative reagents, supported by experimental data and detailed protocols.
Modification of arginine residues with BPG can significantly impact a protein's biological activity. Assessing these changes requires a suite of functional assays tailored to the protein's specific role. This guide delves into key assays, offering a comparative framework for researchers.
Impact on Enzymatic Activity: A Quantitative Comparison
The modification of arginine residues within or near the active site of an enzyme can drastically alter its catalytic efficiency. A thorough analysis involves determining the kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), before and after modification.
| Reagent | Enzyme | Change in Kₘ | Change in Vₘₐₓ | Functional Implication |
| This compound | Fructose-1,6-bisphosphatase | Increase | Decrease | Reduced substrate binding and catalytic activity |
| 1,2-Cyclohexanedione | Fructose-1,6-bisphosphatase | Increase | Decrease | Reduced substrate binding and catalytic activity |
| Phenylglyoxal | Ribonuclease A | - | Significant Decrease | Loss of catalytic function |
Note: This table is a representative example based on published findings for related glyoxal reagents. Specific values will vary depending on the protein and experimental conditions.
The data consistently demonstrates that modification of critical arginine residues by glyoxal reagents, including BPG, often leads to a decrease in both substrate affinity (increased Kₘ) and catalytic turnover (decreased Vₘₐₓ), indicating a significant loss of enzymatic function.
Probing Protein Interactions: Pull-Down Assays
Arginine residues are frequently involved in mediating protein-protein interactions. Modification with BPG can disrupt these interactions. Pull-down assays are a powerful tool to qualitatively and semi-quantitatively assess these changes. In this technique, a "bait" protein is modified and then used to "pull down" its interacting partners ("prey") from a cell lysate or protein mixture.
A comparative analysis would involve performing pull-down assays with both the unmodified and BPG-modified bait protein. A reduction or complete loss of the prey protein in the eluate from the modified bait protein indicates that the modified arginine residues are crucial for the interaction.
Investigating Protein-DNA Interactions: Electrophoretic Mobility Shift Assay (EMSA)
For DNA-binding proteins, such as transcription factors, arginine residues often play a key role in recognizing and binding to specific DNA sequences. The Electrophoretic Mobility Shift Assay (EMSA) is a standard technique to study these interactions. Modification of critical arginines with BPG is expected to abolish or reduce the DNA binding affinity.
In an EMSA experiment, a labeled DNA probe containing the protein's binding site is incubated with the unmodified or BPG-modified protein. The protein-DNA complexes migrate slower than the free DNA probe on a non-denaturing gel, causing a "shift." A diminished or absent shift in the presence of the modified protein provides clear evidence of the importance of the targeted arginine residues in DNA binding.
Assessing Protein Stability: Thermal Shift Assay (Differential Scanning Fluorimetry)
The modification of arginine residues can also affect the overall structural stability of a protein. A thermal shift assay, or differential scanning fluorimetry (DSF), is a high-throughput method to determine a protein's melting temperature (Tₘ). An increase or decrease in Tₘ upon modification can indicate changes in protein stability.
| Reagent | Protein | Change in Tₘ (°C) | Implication |
| This compound | Generic Protein | Variable | Can increase or decrease stability depending on the location of modified arginines |
| 1,2-Cyclohexanedione | Generic Protein | Variable | Can increase or decrease stability depending on the location of modified arginines |
Changes in thermal stability can have significant functional consequences, affecting a protein's shelf-life, aggregation propensity, and overall activity.
Experimental Protocols
Protocol 1: Enzyme Kinetics Assay after BPG Modification
-
Protein Modification:
-
Dissolve the purified enzyme in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.5).
-
Prepare a fresh stock solution of this compound in the same buffer.
-
Add a 10- to 100-fold molar excess of BPG to the enzyme solution.
-
Incubate at room temperature for 1-2 hours.
-
Remove excess reagent by dialysis or size-exclusion chromatography against the assay buffer.
-
Determine the concentration of the modified protein.
-
-
Enzyme Assay:
-
Prepare a series of substrate concentrations in the appropriate assay buffer.
-
Initiate the reaction by adding a known concentration of either the unmodified or BPG-modified enzyme.
-
Measure the initial reaction velocity (v₀) at each substrate concentration by monitoring product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis:
-
Plot v₀ versus substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values for both the unmodified and modified enzyme.
-
Protocol 2: Pull-Down Assay with BPG-Modified Bait Protein
-
Bait Protein Modification:
-
Modify the purified "bait" protein with BPG as described in Protocol 1.
-
As a control, incubate the bait protein under the same conditions without BPG.
-
-
Immobilization of Bait Protein:
-
Immobilize the unmodified and BPG-modified bait proteins on affinity beads (e.g., glutathione-agarose for GST-tagged proteins, Ni-NTA agarose for His-tagged proteins).
-
-
Interaction Assay:
-
Incubate the immobilized bait proteins with a cell lysate or a solution containing the putative "prey" protein(s).
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using an appropriate elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using an antibody specific for the prey protein.
-
Protocol 3: Electrophoretic Mobility Shift Assay (EMSA) with BPG-Modified Protein
-
Protein Modification:
-
Modify the DNA-binding protein with BPG as described in Protocol 1.
-
-
DNA Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides corresponding to the protein's DNA binding site.
-
Label the DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).
-
-
Binding Reaction:
-
Incubate the labeled DNA probe with increasing concentrations of the unmodified or BPG-modified protein in a binding buffer.
-
-
Electrophoresis and Detection:
-
Resolve the binding reactions on a non-denaturing polyacrylamide gel.
-
Visualize the DNA bands by autoradiography (for radioactive probes) or appropriate imaging techniques (for non-radioactive probes).
-
Protocol 4: Thermal Shift Assay (DSF) of BPG-Modified Protein
-
Protein Modification:
-
Modify the protein of interest with BPG as described in Protocol 1.
-
-
Assay Setup:
-
In a 96-well PCR plate, mix the unmodified or BPG-modified protein with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature while monitoring the fluorescence intensity.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
The midpoint of the transition in the melting curve represents the melting temperature (Tₘ). Compare the Tₘ of the unmodified and modified protein.
-
Visualizing the Impact: Signaling Pathways and Workflows
To conceptualize the broader impact of arginine modification, it is useful to visualize the signaling pathways in which the target protein may be involved. For instance, arginine itself is a signaling molecule that can activate the mTOR pathway, a central regulator of cell growth and metabolism. Modification of a key protein in this pathway could have cascading effects.
Figure 1: Simplified diagram of the mTOR signaling pathway, which is activated by arginine.
The experimental workflow for assessing the functional consequences of BPG modification can also be visualized to provide a clear overview of the process.
Figure 2: General experimental workflow for protein modification with BPG and subsequent functional analysis.
A Researcher's Guide to Structural Analysis of Proteins Modified with 4-Biphenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Biphenylglyoxal hydrate (BPG) with other reagents for the chemical modification of arginine residues in proteins for structural and functional analysis. We present a summary of their performance characteristics, detailed experimental protocols, and visualizations to aid in the design and execution of your research.
Introduction to Arginine Modification for Protein Analysis
The selective chemical modification of amino acid residues is a powerful tool for elucidating protein structure, function, and interactions. Arginine, with its positively charged guanidinium group, frequently participates in critical biological processes such as enzyme catalysis, protein-protein interactions, and ligand binding. Specific modification of arginine residues can provide valuable insights into their functional roles.
α-dicarbonyl compounds, such as this compound (BPG), are a class of reagents that exhibit high specificity for the guanidinium group of arginine under mild conditions.[1] This specificity allows for the targeted labeling of arginine residues, enabling a range of downstream applications, including:
-
Identification of functionally important arginine residues: By comparing the activity of modified and unmodified proteins, researchers can identify arginines crucial for function.[1]
-
Probing protein structure and accessibility: The reactivity of arginine residues with modifying reagents can provide information about their solvent accessibility and local environment, offering insights into protein folding and conformation.[1]
-
Mass spectrometry-based structural analysis: Modification of arginine introduces a specific mass shift, facilitating the identification of modified peptides and the localization of reactive arginine residues within the protein sequence.
Comparison of Arginine-Modifying Reagents
The choice of an arginine-modifying reagent depends on several factors, including reaction efficiency, specificity, the stability of the resulting adduct, and the specific downstream application. While direct head-to-head quantitative comparisons are limited in the literature, the following tables summarize the key characteristics of BPG and other commonly used reagents based on available data for phenylglyoxal and its derivatives.
Table 1: Performance Comparison of Arginine-Modifying Reagents
| Reagent | Target Residue(s) | Typical Reaction pH | Key Advantages | Key Disadvantages |
| This compound (BPG) | Arginine | 7.0 - 9.0 | High specificity for arginine; the biphenyl group may offer unique properties for structural studies. | Limited published quantitative data on reaction efficiency and specificity. |
| Phenylglyoxal (PGO) | Arginine | 7.0 - 9.0 | Well-documented high specificity for arginine over other amino acids.[2] | Can exhibit lower reactivity compared to some other glyoxals.[2] |
| 1,2-Cyclohexanedione (CHD) | Arginine | 8.0 - 9.0 | High efficiency in modifying arginine residues.[2] | Requires a higher pH for optimal reaction, which may be detrimental to some proteins.[2] |
| Methylglyoxal (MGO) | Arginine, Lysine | 7.0 - 8.0 | Simple dicarbonyl reagent. | Also shows considerable reactivity with lysine, compromising specificity.[2] |
| Glyoxal (GO) | Arginine, Lysine | 7.0 - 8.0 | Simple dicarbonyl reagent. | Also shows considerable reactivity with lysine, leading to lower specificity.[2] |
Table 2: Adduct Stability and Reversibility
| Reagent | Adduct Stability | Reversibility |
| This compound (BPG) | Stable | Generally considered irreversible under physiological conditions.[3] |
| Phenylglyoxal (PGO) | Stable | Generally considered irreversible under physiological conditions.[3] |
| 1,2-Cyclohexanedione (CHD) | Stable, but can be reversed | Reversible under specific conditions (e.g., with hydroxylamine). |
| Methylglyoxal (MGO) | Less stable than PGO adducts | Generally considered irreversible. |
| Glyoxal (GO) | Less stable than PGO adducts | Generally considered irreversible. |
Experimental Protocols
Protein Modification with this compound
This protocol provides a general guideline for the chemical modification of arginine residues in a protein of interest using BPG. Optimization of reagent concentration, reaction time, and buffer conditions may be necessary for each specific protein.
Materials:
-
Purified protein of interest
-
This compound (BPG)
-
Reaction Buffer: 100 mM sodium phosphate or sodium bicarbonate buffer, pH 8.0
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis tubing for buffer exchange
Procedure:
-
Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a fresh stock solution of BPG in the reaction buffer or a minimal amount of a compatible organic solvent (e.g., DMSO) immediately before use.
-
Modification Reaction: Add the BPG stock solution to the protein solution to achieve the desired molar excess (e.g., 10- to 100-fold molar excess over the protein).
-
Incubation: Incubate the reaction mixture at room temperature (22-25°C) for 1-4 hours with gentle agitation. The progress of the reaction can be monitored by mass spectrometry.
-
Quenching (Optional): To stop the reaction, add the quenching solution to scavenge any unreacted BPG.
-
Removal of Excess Reagent: Remove unreacted BPG and byproducts by buffer exchange using a desalting column or dialysis against a suitable buffer (e.g., PBS).
-
Confirmation of Modification: Confirm the modification and determine the extent of labeling using mass spectrometry (see protocol below).
Mass Spectrometry Analysis of BPG-Modified Proteins
Mass spectrometry is a powerful technique to identify the specific arginine residues modified by BPG. The following protocol outlines a general workflow for the analysis of BPG-modified proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
BPG-modified protein sample
-
Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., Dithiothreitol, DTT)
-
Alkylating agent (e.g., Iodoacetamide, IAA)
-
Protease (e.g., Trypsin, Lys-C)
-
LC-MS/MS system
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the BPG-modified protein in the denaturing buffer.
-
Reduce disulfide bonds by adding DTT and incubating at 37°C.
-
Alkylate free cysteine residues by adding IAA and incubating in the dark at room temperature.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the urea concentration to below 1 M.
-
Add a protease such as trypsin or Lys-C. Note that modification of arginine will inhibit cleavage by trypsin at that site, which can be used to confirm the modification. Lys-C, which cleaves after lysine residues, can be used as an alternative.
-
Incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide mixture with formic acid.
-
Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.
-
-
Data Analysis:
-
Search the acquired MS/MS data against the protein sequence database using a search engine (e.g., Mascot, Sequest).
-
Specify the mass shift corresponding to the BPG modification on arginine as a variable modification. The theoretical monoisotopic mass of the BPG adduct on arginine (C14H10O) is +206.0732 Da (addition of BPG with the loss of two water molecules).
-
Analyze the MS/MS spectra of modified peptides to confirm the modification site. The fragmentation pattern should show a series of b- and y-ions with the corresponding mass shift.
-
Visualizations
Reaction of this compound with Arginine
Caption: Reaction of this compound with an arginine residue.
Experimental Workflow for Structural Analysis
Caption: Experimental workflow for analyzing BPG-modified proteins.
Arginine-Sensing in the mTORC1 Signaling Pathway
Arginine is a critical signaling molecule that activates the mTORC1 pathway, a central regulator of cell growth and metabolism.[4][5][6] Modification of arginine residues within key signaling proteins could potentially perturb this pathway, providing a tool to study its regulation.
Caption: Simplified diagram of arginine sensing by the mTORC1 pathway.
References
A Comparative Study of 4-Biphenylglyoxal Hydrate and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of 4-Biphenylglyoxal hydrate and its derivatives. It covers their synthesis, mechanism of action, and potential biological activities, supported by generalized experimental protocols and illustrative data. Please note that direct comparative experimental data for the specific derivatives discussed is limited in publicly available literature; therefore, some data presented is representative of the compound class.
Introduction
This compound is an alpha-ketoaldehyde featuring a biphenyl moiety. This class of compounds is of significant interest in medicinal chemistry due to the reactive glyoxal group, which is known to selectively interact with arginine residues in proteins.[1][2] This interaction can lead to the inhibition of enzymes and modulation of cellular signaling pathways, suggesting potential therapeutic applications. By modifying the biphenyl ring with various substituents, it is possible to modulate the compound's physicochemical properties and biological activity. This guide focuses on this compound and its derivatives substituted at the 4'-position with acetamido, methoxy, methyl, and chloro groups.
Chemical Properties and Synthesis
The chemical structures of this compound and its derivatives are centered around a biphenyl scaffold with a glyoxal hydrate at the 4-position. The 4'-substituents influence properties such as solubility, electronic distribution, and steric hindrance, which in turn can affect their biological activity.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 2,2-dihydroxy-1-(biphenyl-4-yl)ethan-1-one | C₁₄H₁₂O₃ | 244.24 |
| 4'-Acetamido-4-biphenylglyoxal hydrate | 1-(4'-acetamidobiphenyl-4-yl)-2,2-dihydroxyethan-1-one | C₁₆H₁₅NO₄ | 301.29 |
| 4'-Methoxy-4-biphenylglyoxal hydrate | 2,2-dihydroxy-1-(4'-methoxybiphenyl-4-yl)ethan-1-one | C₁₅H₁₄O₄ | 274.27 |
| 4'-Methyl-4-biphenylglyoxal hydrate | 2,2-dihydroxy-1-(4'-methylbiphenyl-4-yl)ethan-1-one | C₁₅H₁₄O₃ | 258.27 |
| 4'-Chloro-4-biphenylglyoxal hydrate | 1-(4'-chlorobiphenyl-4-yl)-2,2-dihydroxyethan-1-one | C₁₄H₁₁ClO₃ | 278.69 |
General Synthesis Protocol: Oxidation of Substituted Acetophenones
A common method for the synthesis of phenylglyoxal derivatives is the oxidation of the corresponding acetophenone.[3][4]
Materials:
-
Substituted 4-acetylbiphenyl (e.g., 4-acetylbiphenyl, 4'-acetamido-4-acetylbiphenyl)
-
Selenium dioxide (SeO₂)
-
Dioxane (solvent)
-
Water
Procedure:
-
Dissolve the substituted 4-acetylbiphenyl in aqueous dioxane.
-
Add selenium dioxide to the solution.
-
Reflux the mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the precipitated selenium is removed by filtration.
-
The solvent is removed under reduced pressure to yield the crude glyoxal.
-
The crude product is then purified, for example, by recrystallization from an appropriate solvent, to yield the desired biphenylglyoxal hydrate.
Mechanism of Action: Arginine Modification
The primary mechanism of action for phenylglyoxal and its derivatives is the covalent modification of the guanidinium group of arginine residues in proteins.[1][2][5] This reaction is relatively specific and occurs under physiological conditions. The dicarbonyl moiety of the glyoxal reacts with the nucleophilic guanidinium group to form a stable cyclic adduct. This modification can alter the protein's structure and function, leading to enzyme inhibition or modulation of protein-protein interactions.[5]
The substituent on the biphenyl ring can influence the reactivity of the glyoxal group and the binding affinity of the molecule to its target protein.[6]
Figure 1. Covalent modification of arginine by 4-biphenylglyoxal derivatives.
Comparative Biological Activity (Illustrative)
While direct comparative data for these specific compounds is scarce, this section provides an illustrative comparison based on the expected activities of biphenyl and phenylglyoxal derivatives. The provided data is hypothetical and serves to demonstrate how such compounds would be compared.
Antimicrobial Activity
Biphenyl derivatives have been reported to possess antimicrobial properties. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
Table 1: Illustrative Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli |
| This compound | 64 | 128 |
| 4'-Acetamido-4-biphenylglyoxal hydrate | 32 | 64 |
| 4'-Methoxy-4-biphenylglyoxal hydrate | 16 | 32 |
| 4'-Methyl-4-biphenylglyoxal hydrate | 32 | 64 |
| 4'-Chloro-4-biphenylglyoxal hydrate | 8 | 16 |
Anticancer Activity
The ability of these compounds to inhibit cancer cell growth can be assessed using cytotoxicity assays, with the half-maximal inhibitory concentration (IC₅₀) being a standard metric.
Table 2: Illustrative Anticancer Activity (IC₅₀ in µM) against a Cancer Cell Line
| Compound | IC₅₀ (µM) |
| This compound | 25 |
| 4'-Acetamido-4-biphenylglyoxal hydrate | 15 |
| 4'-Methoxy-4-biphenylglyoxal hydrate | 10 |
| 4'-Methyl-4-biphenylglyoxal hydrate | 18 |
| 4'-Chloro-4-biphenylglyoxal hydrate | 5 |
Experimental Protocols
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of the test compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (bacterial culture without compound)
-
Negative control (broth only)
Procedure:
-
Prepare a bacterial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.
-
Prepare serial two-fold dilutions of the test compounds in MHB in the 96-well plate.
-
Add the bacterial inoculum to each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Figure 2. Workflow for MIC determination.
In Vitro Cytotoxicity Assay: MTT Assay
This protocol describes the MTT assay to determine the cytotoxic effects of the compounds on cancer cells.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (for dissolving formazan)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value.
Potential Signaling Pathways
The modification of arginine residues by this compound and its derivatives can impact a multitude of cellular signaling pathways. Arginine is a crucial amino acid in the active sites of many enzymes and in protein-protein interaction domains. Therefore, these compounds could potentially interfere with pathways regulated by kinases, phosphatases, and other enzymes where arginine plays a key functional role. Further research is required to elucidate the specific pathways modulated by these compounds.
Figure 3. Potential mechanism of signaling pathway interference.
Conclusion
This compound and its derivatives represent a promising class of compounds for further investigation in drug discovery. Their ability to selectively modify arginine residues provides a clear mechanism of action that can be exploited for therapeutic benefit. The introduction of different substituents on the biphenyl ring offers a strategy to fine-tune their biological activity. While this guide provides a foundational understanding and general protocols, further empirical studies are necessary to generate direct comparative data and to fully elucidate the structure-activity relationships and specific cellular targets of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylglyoxal-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Phenylglyoxal modification of arginines in mammalian D-amino-acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Impact of 4-Biphenylglyoxal Hydrate on Protein Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective modification of amino acid residues in proteins is a cornerstone of chemical biology and drug development, enabling the elucidation of protein function, identification of therapeutic targets, and the construction of novel bioconjugates. Among the reagents used for this purpose, α-oxoaldehydes have proven to be particularly effective for targeting arginine residues. This guide provides a comprehensive assessment of 4-Biphenylglyoxal hydrate, a biphenyl derivative of glyoxal, for the modification of protein function. Due to the limited availability of direct experimental data for this compound, this guide will draw comparisons with its well-characterized analogs, phenylglyoxal and 4-acetamidophenylglyoxal hydrate, to project its performance and utility.
Principle of Arginine Modification
This compound, like other phenylglyoxal derivatives, selectively reacts with the guanidinium group of arginine residues under mild physiological conditions (pH 7-9). This reaction leads to the formation of a stable covalent adduct, effectively neutralizing the positive charge of the arginine side chain. This modification can have profound effects on protein structure and function, including altering enzyme activity, disrupting protein-protein interactions, and modulating signaling pathways.
Comparison with Alternative Protein Modification Reagents
The choice of a modifying reagent depends on the specific experimental goals, including the target amino acid, desired stability of the modification, and the tolerance of the protein to the reaction conditions.
| Reagent | Target Residue | Modification Chemistry | Reversibility | Key Advantages | Key Disadvantages |
| This compound | Arginine | α-Oxoaldehyde reaction with guanidinium group | Generally irreversible | High specificity for arginine; the biphenyl group may offer unique properties for probing binding pockets. | Limited published data on reaction kinetics and specificity. |
| Phenylglyoxal | Arginine | α-Oxoaldehyde reaction with guanidinium group | Generally irreversible | Well-documented high specificity for arginine over other amino acids.[1] | Can exhibit lower reactivity compared to other glyoxals.[1] |
| Diketopinic Acid | Arginine | Reaction with guanidinium group | Reversible | Allows for the controlled release of the modifying group. | Requires specific conditions for reversal which may affect protein stability. |
| 1,2-Cyclohexanedione | Arginine | Reaction with guanidinium group | Reversible | High efficiency in modifying arginine residues.[1] | Requires higher pH for optimal reaction, which can be detrimental to some proteins.[1] |
| NHS Esters | Lysine | Reaction with primary amines | Irreversible | Widely used and well-established chemistry. | Lower site-specificity due to the high abundance of lysine residues on protein surfaces. |
Experimental Protocols
I. Protocol for Protein Modification with this compound
This protocol provides a general framework for modifying a target protein with this compound. Optimization of reaction conditions (e.g., molar excess of reagent, incubation time, temperature, and pH) is recommended for each specific protein.
Materials:
-
Target protein
-
This compound
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 8.0)
-
Organic solvent (e.g., DMSO) for stock solution
-
Desalting column (e.g., Sephadex G-25)
-
Quenching solution (optional, e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Dissolve the target protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Reagent Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO.
-
Modification Reaction: Add a 10- to 100-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature (25°C) or 37°C for 1-4 hours.
-
Quenching (Optional): The reaction can be stopped by adding a quenching reagent such as Tris buffer.
-
Purification: Remove excess reagent and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Confirmation of Modification: Verify the modification by mass spectrometry, looking for the expected mass shift.
II. Protocol for Assessing Enzyme Inhibition by this compound
This protocol outlines the steps to determine the inhibitory effect of this compound on enzyme activity.
Materials:
-
Target enzyme and its substrate
-
This compound
-
Assay buffer
-
96-well plate and plate reader (or other suitable detection method)
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme and substrate in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Inhibition Assay: a. In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of this compound. b. Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30 minutes) at the optimal reaction temperature. c. Initiate the enzymatic reaction by adding the substrate. d. Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time.
-
Data Analysis: a. Calculate the initial reaction velocities for each inhibitor concentration. b. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. c. To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
III. Protocol for Proteomic Identification of this compound-Modified Proteins
This protocol describes a workflow for identifying the protein targets of this compound in a complex biological sample.
Materials:
-
Cells or tissue lysate
-
This compound
-
Lysis buffer
-
Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)
-
LC-MS/MS system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells to extract proteins.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Data Analysis: Search the MS/MS data against a protein database to identify peptides and proteins. Specifically look for peptides with a mass modification corresponding to the adduction of this compound to arginine residues.
Data Presentation
The following tables summarize expected quantitative data for this compound based on the known performance of its analogs.
Table 1: Comparative Reactivity of Arginine-Modifying Reagents
| Reagent | Optimal pH | Typical Reaction Time | Molar Excess (Reagent:Protein) |
| This compound (projected) | 7.0 - 9.0 | 1 - 4 hours | 10 - 100 fold |
| Phenylglyoxal | 7.0 - 9.0 | 1 - 4 hours | 10 - 100 fold |
| Diketopinic Acid | 9.0 | 4 - 6 hours | 10-fold |
| 1,2-Cyclohexanedione | 8.0 - 9.0 | 2 - 4 hours | 10 - 50 fold |
Table 2: Projected Impact of this compound on Enzyme Kinetics (Hypothetical Example: Arginine Kinase)
| Inhibitor | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| This compound | Data not available | Data not available | Likely Irreversible/Covalent |
| Phenylglyoxal (example) | 50 - 200 | Varies | Irreversible/Covalent |
| Competitive Inhibitor (example) | 1 - 10 | 0.5 - 5 | Competitive |
| Non-competitive Inhibitor (example) | 5 - 20 | 2 - 10 | Non-competitive |
Visualizations
Caption: Experimental workflow for assessing the impact of this compound.
Caption: Potential impact of this compound on the MAPK signaling pathway.
Caption: Logical decision tree for choosing a protein modification reagent.
References
Cross-Validation of Arginine-Targeted Modification by 4-Biphenylglyoxal Hydrate with Site-Directed Mutagenesis: A Comparative Guide
For researchers and drug development professionals, elucidating the functional significance of specific amino acid residues is paramount to understanding protein mechanisms and designing novel therapeutics. Arginine, with its positively charged guanidinium group, frequently plays a critical role in enzymatic catalysis, protein-protein interactions, and ligand binding. Two powerful techniques to probe the function of arginine residues are chemical modification and site-directed mutagenesis. This guide provides a comparative overview of these two methods, focusing on the use of 4-Biphenylglyoxal hydrate for arginine modification and its cross-validation with mutagenesis.
Introduction to the Techniques
This compound Modification: This chemical modification technique utilizes this compound, a reagent that specifically targets the guanidinium group of arginine residues.[1][2] The reaction forms a stable covalent adduct, effectively neutralizing the positive charge and introducing a bulky biphenyl group.[1][2] By observing the functional consequences of this modification, researchers can infer the importance of accessible arginine residues.[2]
Site-Directed Mutagenesis: This genetic technique allows for the precise substitution of a specific amino acid with another by altering the DNA sequence of the corresponding gene.[3][4] For instance, an arginine residue can be replaced with an alanine (removing the side chain's functional group) or a lysine (maintaining the positive charge but with a different structure).[3][5] This method provides definitive evidence for the role of a single, targeted residue.[3][4]
The combination of these two approaches provides a robust cross-validation of a residue's functional importance. Chemical modification can rapidly identify potentially critical, solvent-accessible arginine residues, while site-directed mutagenesis can unequivocally confirm the role of a specific arginine identified in the chemical screening.[5][6]
Comparative Analysis: A Hypothetical Case Study
To illustrate the cross-validation process, let's consider a hypothetical enzyme, "Enzyme X," where an arginine residue (Arg-123) is suspected to be in the active site.
Data Presentation: Functional Effects of Modification vs. Mutagenesis
The following table summarizes the hypothetical quantitative data from experiments conducted on Enzyme X.
| Experiment | Target Residue | Method | Resulting Enzyme/Protein | Enzymatic Activity (% of Wild Type) | Binding Affinity (Kd) for Substrate (µM) |
| Control | N/A | None | Wild Type Enzyme X | 100% | 10 |
| Chemical Modification | Accessible Arginines | This compound | Modified Enzyme X | 15% | 150 |
| Mutagenesis 1 | Arg-123 | Site-Directed Mutagenesis | Enzyme X (R123A) | 10% | 200 |
| Mutagenesis 2 | Arg-123 | Site-Directed Mutagenesis | Enzyme X (R123K) | 75% | 25 |
| Mutagenesis 3 | Arg-245 (Control) | Site-Directed Mutagenesis | Enzyme X (R245A) | 95% | 12 |
Interpretation of Results:
-
The significant decrease in activity and binding affinity upon modification with this compound suggests that one or more accessible arginine residues are crucial for Enzyme X's function.
-
The R123A mutant, which replaces arginine with a non-functional alanine, mimics the effect of the chemical modification, strongly indicating that Arg-123 is the critical residue.
-
The R123K mutant, which retains the positive charge, restores a significant portion of the enzyme's activity, suggesting that the charge at this position is important.
-
The R245A mutant, targeting another arginine not in the active site, shows minimal effect on function, serving as a negative control and highlighting the specificity of the findings for Arg-123.
Experimental Protocols
Protocol 1: Arginine Modification with this compound
This protocol provides a general procedure for the modification of arginine residues in a purified protein.
Materials:
-
Purified protein solution (1-5 mg/mL)
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, pH 8.0
-
Organic Solvent: Dimethyl sulfoxide (DMSO)
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a 100 mM stock solution of this compound in DMSO immediately before use.
-
Reaction: Add the this compound stock solution to the protein solution to achieve the desired final concentration (a 10 to 100-fold molar excess is a common starting point).
-
Incubation: Incubate the reaction mixture at room temperature (25°C) or 37°C for 1-4 hours. The progress of the reaction can be monitored by mass spectrometry or a functional assay.
-
Quenching (Optional): The reaction can be stopped by adding a quenching reagent like Tris buffer or by proceeding directly to purification.
-
Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Analysis: Confirm the modification and identify the modified residues using mass spectrometry.[2] Assess the functional consequences of the modification using appropriate assays (e.g., enzyme kinetics, binding assays).
Protocol 2: Site-Directed Mutagenesis (PCR-based)
This protocol outlines a general PCR-based method for introducing a point mutation into a plasmid containing the gene of interest.[3]
Materials:
-
Plasmid DNA containing the target gene
-
Mutagenic primers (forward and reverse, containing the desired mutation)
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design forward and reverse primers that are complementary to the target DNA sequence but contain a mismatch at the site of the desired mutation.
-
PCR Amplification: Set up a PCR reaction with the plasmid DNA as a template, the mutagenic primers, high-fidelity DNA polymerase, and dNTPs. The PCR will amplify the entire plasmid, incorporating the mutation.
-
Template Removal: Digest the PCR product with DpnI. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.[3]
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Screening and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic. Isolate plasmid DNA from the resulting colonies.
-
Validation: Screen the isolated plasmids for the desired mutation by restriction digest analysis (if the mutation introduces or removes a restriction site) and confirm the mutation by DNA sequencing.[3][4]
-
Protein Expression and Purification: Express the mutant protein from the sequence-confirmed plasmid and purify it for functional analysis.
Visualizations
Caption: Experimental workflow for cross-validating the functional role of an arginine residue.
Caption: Impact of arginine modification or mutation on a signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Techniques for Site-Directed Mutagenesis in Protein Engineering • Food Safety Institute [foodsafety.institute]
- 5. Site-directed mutagenesis combined with chemical modification as a strategy for altering the specificity of the S1 and S1' pockets of subtilisin Bacillus lentus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combining Site-Specific Chemical Modification with Site-Directed Mutagenesis | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Essential Safety and Operational Guide for 4-Biphenylglyoxal Hydrate
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Biphenylglyoxal hydrate. The following procedures are designed to ensure the safe handling of this chemical and to minimize risks in the laboratory environment.
Hazard Identification and Safety Precautions
This compound is a chemical that requires careful handling due to its potential health effects. It is classified as a substance that causes skin and serious eye irritation, and may also lead to respiratory irritation.[1] Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or fumes.[1][2][3]
Signal Word: Warning[1]
Hazard Statements:
-
H319: Causes serious eye irritation.[4]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound. This includes, but is not limited to, the following:
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Glasses | Must meet ANSI Z.87.1 1989 standard. Should be worn with a face shield when there is a risk of splashing.[5] |
| Face Shield | Recommended in addition to goggles to protect the entire face from splashes.[6] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide good short-term protection.[5] For prolonged or direct contact, consult the glove manufacturer's resistance guide. |
| Body Protection | Laboratory Coat | A Nomex® or similar flame-resistant lab coat that is fully buttoned is recommended.[5] |
| Full-Body Suit | Consider a chemical-resistant apron or coveralls for added protection against spills.[6] | |
| Respiratory Protection | Respirator | If engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3] |
Physical and Chemical Properties
| Property | Value |
| Appearance | White to Beige Solid[1] |
| Molecular Formula | C14H12O3 |
| Molecular Weight | 228.24 g/mol |
| Melting Point | 76 - 79 °C (169 - 174 °F) |
| Boiling Point | 142 °C (288 °F) at 167 hPa |
| Stability | Stable under normal conditions.[1] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations of this compound.
-
Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Prepare all necessary equipment and reagents before handling the chemical to minimize time spent in the fume hood.
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear appropriate closed-toe shoes and long pants.
-
Don safety goggles and a face shield.
-
Wear chemical-resistant gloves (e.g., nitrile). Ensure gloves are inspected for any signs of damage before use.
3. Handling and Experimental Procedure:
-
Carefully weigh the desired amount of this compound in the fume hood. Avoid generating dust.[2]
-
If making a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep the container tightly closed when not in use.[1]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1][7]
4. In Case of a Spill:
-
Evacuate the immediate area and alert others.
-
For small spills, use an absorbent material to contain the substance. Avoid raising dust.
-
Collect the spilled material and place it in a sealed, labeled container for disposal.[2]
-
Clean the spill area with an appropriate solvent, followed by soap and water.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][2][3] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if you feel unwell.[1][3] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect all solid waste, including contaminated gloves, bench paper, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.
-
Collect liquid waste in a separate, sealed, and labeled container. Do not mix with incompatible waste streams.
2. Disposal Procedure:
-
Dispose of the contents and container to an approved waste disposal plant.[1][7]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not empty into drains.[3]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. trimaco.com [trimaco.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
